Technical Whitepaper: Structure, Synthesis, and Pharmacological Potential of 5H-Indeno[5,6-b]furan
The following technical guide provides an in-depth analysis of the 5H-Indeno[5,6-b]furan scaffold, designed for researchers in medicinal chemistry and drug discovery. Executive Summary 5H-Indeno[5,6-b]furan (CAS: 3573-33...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the 5H-Indeno[5,6-b]furan scaffold, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
5H-Indeno[5,6-b]furan (CAS: 3573-33-9) represents a rigid, tricyclic pharmacophore formed by the fusion of a furan ring to the 5,6-positions of an indene core.[1][2] This scaffold serves as a critical "privileged structure" in medicinal chemistry, offering a planar, lipophilic geometry capable of intercalating into sterically demanding protein binding pockets.
Recent high-impact studies have validated derivatives of this scaffold, specifically the 6,7-dihydro analogues, as potent inhibitors of the NLRP3 inflammasome , a key driver in chronic inflammatory diseases. This guide delineates the structural architecture, validated synthetic pathways, and physicochemical properties necessary for the rational design of next-generation therapeutics.
Structural Architecture & Nomenclature
The nomenclature of this system is derived from the fusion of benzofuran and cyclopentadiene .
-bond (carbons 5 and 6) of the benzofuran system. This results in a linear-like arrangement where the oxygen-containing ring and the carbocyclic five-membered ring are on opposite ends of the central benzene core.
Electronic Properties: The central benzene ring maintains aromaticity, while the furan ring contributes
-excessive character, making the C2 and C3 positions susceptible to electrophilic aromatic substitution. The "5H" designation indicates the position of the saturated methylene group in the cyclopentyl ring, which breaks full conjugation across the tricyclic span, imparting a distinct "kinked" electronic distribution compared to fully aromatic anthracene analogues.
Structural Diagram (DOT Visualization)
The following diagram illustrates the core scaffold and its numbering scheme.
Caption: Connectivity map of the 5H-Indeno[5,6-b]furan core.[3][4][5] The central benzene ring fuses the furan (left) and cyclopentyl (right) moieties.
Synthetic Pathways[6][7][8][9]
The synthesis of 5H-indeno[5,6-b]furan generally proceeds via the construction of the furan ring onto a pre-existing 5-hydroxyindane (5-indanol) scaffold. This approach ensures regioselectivity and high yields.
The following data summarizes the core properties of the parent molecule. Note that derivatives (e.g., sulfonamides) will exhibit altered solubility profiles.
Property
Value
Notes
Molecular Formula
Tricyclic heteroaromatic
Molecular Weight
156.18 g/mol
Low MW, fragment-like
CLogP
3.1 ± 0.2
Highly lipophilic; good membrane permeability
H-Bond Acceptors
1 (Furan Oxygen)
Weak acceptor
H-Bond Donors
0
Requires functionalization for specific binding
Topological Polar Surface Area
13.1 Ų
Indicates high blood-brain barrier (BBB) penetration potential
Solubility
Low in water; High in DMSO, DCM
Solubilization agents (e.g., cyclodextrins) recommended for bioassays
Binding Mode: Derivatives of 6,7-dihydro-5H-indeno[5,6-b]furan (specifically sulfonamide-functionalized) bind to the NACHT domain of the NLRP3 protein.
Effect: This binding locks NLRP3 in an inactive, closed conformation, preventing ATP hydrolysis and subsequent oligomerization.
Potency: Optimized derivatives have demonstrated
values in the low micromolar to nanomolar range ().
Structure-Activity Relationship (SAR) Insights
The Furan Ring: Essential for
-stacking interactions within the hydrophobic pocket of the NACHT domain.
The Cyclopentyl Ring (Positions 6,7): The "dihydro" (saturated) form is often preferred in inhibitors to provide a slight ring pucker, improving fit compared to the planar unsaturated indene analogue.
Substituents: Introduction of a sulfonamide or sulfonylurea group at the C2 or C3 position of the furan ring is critical for hydrogen bonding with key residues (e.g., Arg578) in the NLRP3 binding site.
References
PubChem. (n.d.).[1] 5H-Indeno[5,6-b]furan | C11H8O.[1] National Library of Medicine. Retrieved February 6, 2026, from [Link]
Koike, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT2-selective agonists. Journal of Medicinal Chemistry, 54(9), 3445–3453. [Link]
Green, D., et al. (2024). Virtual screening-led design of inhibitor scaffolds for the NLRP3 inflammasome. Bioorganic Chemistry, 107909.[4] [Link][2][4][8]
Spectroscopic Characterization of 5H-Indeno[5,6-b]furan: A Technical Guide for Advanced Research
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 5H-Indeno[5,6-b]furan, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 5H-Indeno[5,6-b]furan, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document leverages a first-principles approach, grounded in the empirical data of its constituent structural motifs—indene and benzofuran—to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for professionals in drug development and scientific research who require a deep understanding of the structural elucidation of novel chemical entities.
Introduction to 5H-Indeno[5,6-b]furan
5H-Indeno[5,6-b]furan is a polycyclic aromatic hydrocarbon with a fused furan ring. Its chemical structure, with the molecular formula C₁₁H₈O, presents a unique electronic and steric profile that is of significant academic and industrial interest. The fusion of an indene moiety with a benzofuran-like system creates a rigid, planar scaffold that can be a core component in the design of new therapeutic agents or functional organic materials. Accurate interpretation of its spectroscopic data is the cornerstone of its chemical identification and quality control in any application.
Physicochemical Properties:
Property
Value
Source
Molecular Formula
C₁₁H₈O
PubChem
Molecular Weight
156.18 g/mol
PubChem
| IUPAC Name | 5H-cyclopenta[f][1]benzofuran | PubChem |
General Spectroscopic Workflow
The structural confirmation of a synthesized target compound like 5H-Indeno[5,6-b]furan follows a systematic analytical workflow. This process ensures the identity and purity of the compound by correlating data from orthogonal analytical techniques.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of 5H-Indeno[5,6-b]furan.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the spectra of the parent molecules, indene and benzofuran, we can make robust predictions for the ¹H and ¹³C NMR spectra of the target compound.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for quantitative analysis if needed.
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to definitively assign proton-proton and proton-carbon correlations, respectively.
Analysis of Parent Structures
Indene: The ¹H NMR spectrum of indene in CDCl₃ shows signals for the aromatic protons in the range of 7.1-7.5 ppm, the olefinic protons of the five-membered ring around 6.5-6.9 ppm, and a characteristic signal for the aliphatic CH₂ group at approximately 3.38 ppm.[2] The ¹³C NMR spectrum displays signals for the aromatic carbons between 120-145 ppm and the aliphatic carbon around 39 ppm.[2]
Benzofuran: The ¹H NMR spectrum of benzofuran in CDCl₃ reveals aromatic protons between 7.1-7.6 ppm and the furan ring protons at approximately 6.7 ppm and 7.5 ppm.[3] The ¹³C NMR spectrum shows aromatic and furan carbons in the range of 106-155 ppm.[3]
Predicted ¹H NMR Spectrum of 5H-Indeno[5,6-b]furan
Based on the additive effects of the fused ring system, the following ¹H NMR chemical shifts are predicted. The numbering scheme provided is for assignment purposes.
Proton(s)
Predicted δ (ppm)
Multiplicity
Rationale
H-5 (2H)
~3.4 - 3.6
Singlet (or tight triplet)
Aliphatic CH₂ group analogous to the C1 position in indene.
H-4, H-7
~7.2 - 7.5
Doublet
Aromatic protons on the benzene ring, influenced by the fused furan.
H-2, H-3
~6.8 - 7.6
Doublets
Furan ring protons, with distinct chemical shifts due to their proximity to the different fused rings.
H-8
~7.0 - 7.3
Singlet
Aromatic proton on the benzene ring, likely deshielded.
H-1
~7.5 - 7.8
Singlet
Aromatic proton on the benzene ring, adjacent to the furan oxygen.
Predicted ¹³C NMR Spectrum of 5H-Indeno[5,6-b]furan
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.
Carbon(s)
Predicted δ (ppm)
Rationale
C-5
~35 - 40
Aliphatic CH₂ carbon, similar to indene.
C-4, C-7
~110 - 125
Aromatic CH carbons.
C-2, C-3
~105 - 145
Furan CH carbons, with C2 likely more downfield.
C-8, C-1
~120 - 130
Aromatic CH carbons.
C-3a, C-8b, C-4a, C-7a
~125 - 155
Quaternary carbons at the ring junctions.
C-8a
~150 - 160
Quaternary carbon adjacent to the furan oxygen.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The analysis is based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.
Experimental Protocol for IR Data Acquisition
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Data Acquisition: A background spectrum of the empty sample compartment or clean ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Predicted IR Spectrum of 5H-Indeno[5,6-b]furan
The IR spectrum of 5H-Indeno[5,6-b]furan will be dominated by absorptions characteristic of its aromatic and aliphatic C-H bonds, C=C bonds within the rings, and the C-O-C stretching of the furan moiety.
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Rationale
3100 - 3000
Aromatic C-H Stretch
Medium-Weak
Characteristic of sp² C-H bonds in the benzene and furan rings.
2950 - 2850
Aliphatic C-H Stretch
Medium-Weak
From the CH₂ group at the 5-position.
1620 - 1450
C=C Aromatic Ring Stretch
Medium-Strong
Multiple bands are expected due to the complex fused aromatic system.
1250 - 1020
C-O-C Asymmetric & Symmetric Stretch
Strong
Characteristic strong absorptions for the ether linkage within the furan ring.
900 - 675
C-H Out-of-Plane Bending
Strong
The substitution pattern on the aromatic rings will give rise to strong bands in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and gaining insights into its structural components.
Experimental Protocol for MS Data Acquisition
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). GC-MS is well-suited for volatile and thermally stable compounds like 5H-Indeno[5,6-b]furan.
Ionization: Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to emphasize the molecular ion peak.
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Detection: An electron multiplier or similar detector records the abundance of each ion.
Predicted Mass Spectrum of 5H-Indeno[5,6-b]furan
Molecular Ion Peak (M⁺•): The spectrum will show a prominent molecular ion peak at an m/z value corresponding to the exact mass of C₁₁H₈O (156.0575 g/mol ). This will be the base peak or a very intense peak in the spectrum. The presence of the M+1 peak at approximately 12.1% of the M+ peak intensity (from the natural abundance of ¹³C) would further confirm the presence of 11 carbon atoms.
Key Fragmentation Patterns: Under EI conditions, the rigid fused ring system is expected to be relatively stable. Potential fragmentation pathways could involve:
Loss of CO (m/z 128): A common fragmentation for furan-containing compounds, leading to a stable cyclopenta[a]naphthalene cation radical.
Loss of a hydrogen atom (m/z 155): Formation of a stable indenofuranyl cation.
Retro-Diels-Alder type reactions: While less common for this type of fused system, complex rearrangements could lead to smaller aromatic fragments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5H-Indeno[5,6-b]furan. By leveraging the known spectral characteristics of its constituent building blocks, indene and benzofuran, we have established a reliable framework for the identification and structural verification of this target molecule. The predicted NMR, IR, and MS data presented herein serve as a robust reference for researchers and drug development professionals working with this and related heterocyclic systems. The ultimate confirmation will, of course, rely on the acquisition of experimental data, which should be interpreted in the context of the principles and predictions outlined in this guide.
References
PubChem. 5H-Indeno[5,6-b]furan. National Center for Biotechnology Information. [Link]
PubChem. Indene. National Center for Biotechnology Information. [Link]
PubChem. Benzofuran. National Center for Biotechnology Information. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-Depth Technical Guide to the Discovery and History of Indenofuran Compounds
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological signi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological significance of indenofuran compounds. Designed for professionals in the fields of chemical research and drug development, this document delves into the foundational chemistry and evolving applications of this important heterocyclic scaffold.
Introduction to the Indenofuran Core: A Fusion of Potency
The indenofuran scaffold is a fused heterocyclic system incorporating an indene and a furan ring. This unique structural amalgamation has garnered significant attention from synthetic and medicinal chemists due to the diverse biological activities exhibited by its derivatives. The indeno[1,2-b]furan framework, in particular, represents a privileged structure in the development of novel therapeutic agents. The inherent reactivity and steric properties of this fused system provide a versatile platform for the synthesis of a wide array of derivatives with tunable electronic and biological profiles.
The Genesis of Indenofuran Chemistry: A Historical Perspective
While the broader history of furan chemistry dates back to the late 18th and 19th centuries with the work of pioneers like Carl Wilhelm Scheele, Johann Wolfgang Döbereiner, and Heinrich Limpricht on compounds like 2-furoic acid and furfural, the specific history of the indenofuran core is more recent.[1] Early synthetic efforts targeting fused furan systems often relied on classical condensation reactions. The principles behind reactions like the Perkin reaction, developed by William Henry Perkin in 1868 for the synthesis of cinnamic acids from aromatic aldehydes and acid anhydrides, laid the conceptual groundwork for the cyclization strategies that would later be applied to more complex heterocyclic systems.[2][3][4]
The direct synthesis of the indenofuran skeleton likely emerged from the exploration of reactions involving indanone derivatives. For instance, the first synthesis of 1-indanone was reported in 1927, providing a key precursor for building the indenofuran framework.[5] Foundational methods for furan synthesis, such as the Paal-Knorr synthesis which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, provided a rational approach to constructing the furan ring component of the indenofuran system.[2]
More targeted and efficient syntheses of indenofuran derivatives have been developed in recent decades, driven by the growing interest in their pharmacological potential. These modern methods, which include one-pot multicomponent reactions and transition metal-catalyzed cyclizations, represent a significant evolution from the classical synthetic strategies.
Evolution of Synthetic Methodologies: From Classical to Contemporary
The synthesis of indenofuran derivatives has evolved significantly, with modern chemistry offering a variety of efficient and versatile routes to this scaffold.
Classical Approaches: Condensation Reactions
Early and still relevant methods for constructing indenofuran-related structures often involve the condensation of a suitable indane-based precursor with a component that forms the furan ring. A widely used method for synthesizing indeno[1,2-b]quinoxalinones, which share a common synthetic precursor with some indenofurans, involves the condensation of ninhydrin with 1,2-phenylenediamines.[6] This approach highlights the utility of ninhydrin as a versatile starting material in this area of heterocyclic chemistry.
Modern Synthetic Strategies: Efficiency and Diversity
Contemporary organic synthesis has introduced a range of powerful techniques for the construction of the indenofuran core.
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation. Novel and efficient MCRs involving diketene and ninhydrin have been developed for the direct synthesis of dihydro-4H-indeno[1,2-b]furan-3-carboxamides.[7] These methods are characterized by their operational simplicity, high atom economy, and often environmentally friendly reaction conditions.
Palladium catalysis has revolutionized the formation of C-C and C-O bonds. A notable application in indenofuran synthesis is the palladium(II)-catalyzed intramolecular carboxypalladation-olefin insertion cascade.[8] This atom-economical domino reaction allows for the direct synthesis of indeno[1,2-b]furan-2-ones from readily available aryl alkynoic acids bearing a tethered enone partner.[8]
Figure 1: Evolution of synthetic routes to the indenofuran core.
Biological Activities and Therapeutic Potential
Indenofuran derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. Their pharmacological profile is often attributed to their ability to interact with various biological targets, including enzymes and signaling proteins.
Anticancer Activity
A significant body of research has focused on the anticancer properties of indenofuran derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines. For example, certain 5H-indeno[1,2-b]pyridin-5-one derivatives, which are structurally related to indenofurans, have shown remarkable potency against MCF-7 breast cancer cells with IC₅₀ values as low as 5.53 μM.[9]
Table 1: Cytotoxicity of Selected Indenofuran and Related Derivatives
The anticancer mechanism of action for some furan-containing compounds has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Src/PI3K/Akt pathway.[14] Furano-1,2-naphthoquinone (FNQ), for instance, has been shown to suppress Src phosphorylation, leading to the inactivation of the PI3K/Akt signaling cascade.[14] This inhibition results in G2/M cell cycle arrest and apoptosis in cancer cells.[14]
Figure 2: Inhibition of the Src/PI3K/Akt pathway by indenofuran derivatives.
Antioxidant Activity
Several indenofuran derivatives have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.[3] Certain indeno-benzofuran derivatives have demonstrated potent antioxidant activity, with IC₅₀ values as low as 0.015 µmol/mL. This activity is often attributed to the presence of hydroxyl groups on the aromatic rings, which can readily donate a hydrogen atom to stabilize free radicals.[3]
Experimental Protocol: Synthesis of Indeno[1,2-b]quinoxaline
This section provides a representative experimental procedure for the synthesis of an indenofuran-related scaffold, specifically an indeno[1,2-b]quinoxaline, which shares a common synthetic approach with some indenofuran derivatives.
Materials and Reagents
2-Indanone
o-Phenylenediamine (OPD)
β-Cyclodextrin (β-CD)
Distilled water
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Petroleum ether
Ethyl acetate
Step-by-Step Procedure
Reaction Setup: In a round-bottom flask, combine 2-indanone (0.1 mmol, 26.4 mg), o-phenylenediamine (0.1 mmol, 26.0 mg), and β-cyclodextrin (15 mol%, 34.1 mg).[10]
Solvent Addition: Add distilled water (2.5 mL) to the flask.[10]
Reaction: Stir the reaction mixture at room temperature (25.0 °C) for 12 hours.[10] Monitor the progress of the reaction by thin-layer chromatography (TLC).
Workup: Upon completion of the reaction, extract the mixture with ethyl acetate.[10]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then concentrate the solution in vacuo to remove the solvent.[10]
Purification: Purify the crude product by flash chromatography on a short silica gel column using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford the pure 11H-indeno[1,2-b]quinoxaline product.[10]
Figure 3: Experimental workflow for the synthesis of 11H-indeno[1,2-b]quinoxaline.
Conclusion and Future Directions
The indenofuran scaffold represents a fertile ground for the discovery of novel bioactive molecules. The evolution of synthetic methodologies has enabled the creation of diverse libraries of indenofuran derivatives for biological screening. The demonstrated anticancer and antioxidant activities of these compounds underscore their potential as therapeutic agents. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the elucidation of precise mechanisms of action for different biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to advance promising lead compounds toward clinical development. The continued exploration of the chemical space around the indenofuran core holds great promise for addressing unmet medical needs.
References
Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(10), 5698-5725. [Link]
ChemInform Abstract: Palladium(II)-Catalyzed Intramolecular Carboxypalladation—Olefin Insertion Cascade: Direct Access to Indeno[1,2-b]furan-2-ones. (2013). ChemInform, 44(32). [Link]
Kwiecień, H., & Szymańska, E. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 483–519. [Link]
Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(10), 5698-5725. [Link]
Bukhari, S. N., Jasamai, M., & Aly, M. M. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]
ChemInform Abstract: Palladium(II)-Catalyzed Intramolecular Carboxypalladation—Olefin Insertion Cascade: Direct Access to Indeno[1,2-b]furan-2-ones. (2013). ChemInform, 44(32). [Link]
Synthesis of Indeno[1,2-b]benzofurans using TPAB as Highly Efficient and Recoverable Catalyst. (n.d.). SciELO South Africa. [Link]
Jayakumar, T., Hsieh, C. Y., Lee, J. J., & Sheu, J. R. (2012). Furano-1,2-Naphthoquinone Inhibits Src and PI3K/Akt Signaling Pathways in Ca9-22 Human Oral Squamous Carcinoma Cells. Evidence-Based Complementary and Alternative Medicine, 2012, 585292. [Link]
In vitro antioxidant activity of Indeno-Benzofuran derivatives. (n.d.). ResearchGate. [Link]
Al-Warhi, T., Rizk, O., & Zaki, I. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]
Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one derivatives: Novel anticancer activity, EGFR inhibition, and modulation of HIF–VEGF and PI3K/AKT/mTOR pathways supported by computational insights. (n.d.). ResearchGate. [Link]
Cascade process for direct synthesis of indeno[1,2-b]furans and indeno[1,2-b]pyrroles from diketene and ninhydrin. (n.d.). PubMed. [Link]
Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. (2019, December 30). YouTube. [Link]
Synthesis and Antioxidant Properties of Two New Derivatives of Indeno-Benzofuran. (2022, February 2). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.). ResearchGate. [Link]
Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. (n.d.). PubMed. [Link]
Synthesis of different heterocycles from indeno[1,2‐b]furan adducts. (n.d.). ResearchGate. [Link]
Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. [Link]
Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). Semantic Scholar. [Link]
Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. (2020, October 15). Bioorganic & Medicinal Chemistry Letters. [Link]
Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves. (2022, October 30). Frontiers in Pharmacology. [Link]
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (n.d.). MDPI. [Link]
Synthesis of the first examples of 1,4-benzodioxocines. (n.d.). RSC Publishing. [Link]
Chemistry and Therapeutic Aspect of Furan: A Short Review. (n.d.). ResearchGate. [Link]
Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. (n.d.). Biomolecules & Therapeutics | Korea Science. [Link]
A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. [Link]
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. [Link]
Combined Inhibition of IGF-1R/IR and Src Family Kinases Enhances Antitumor Effects in Prostate Cancer by Decreasing Activated Survival Pathways. (n.d.). PLOS One. [Link]
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. (n.d.). MDPI. [Link]
Estimation of antiradical properties of antioxidants using DPPH assay: Critical review and results. (n.d.). ResearchGate. [Link]
Synthesis of Indeno[1,2-b]benzofurans using TPAB as Highly Efficient and Recoverable Catalyst. (n.d.). SciELO South Africa. [Link]
Pharmacological activity of furan derivatives. (2024, December 10). World Journal of Pharmaceutical Research. [Link]
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The Antioxidant Activity of Dihydropyridine Derivatives. (n.d.). Gavin Publishers. [Link]
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). MDPI. [Link]
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The Indenofuran Scaffold: Natural Occurrence, Biosynthetic Logic, and Pharmacological Significance
Part 1: Core Directive & Executive Summary[1] The Indenofuran Paradox: The indenofuran scaffold (specifically the indeno[1,2-b]furan and indeno[2,1-b]furan isomers) represents a structural paradox in natural product chem...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Executive Summary[1]
The Indenofuran Paradox:
The indenofuran scaffold (specifically the indeno[1,2-b]furan and indeno[2,1-b]furan isomers) represents a structural paradox in natural product chemistry. While the isolated, simple scaffold is rare in nature compared to benzofurans or indoles, it serves as the architectural anchor for highly specific, potent signaling molecules—most notably the Strigolactones (e.g., Solanacol) and complex Spirostanol Saponins .
For the drug development professional, this scaffold is a "privileged structure." Its rigid, planar geometry allows it to intercalate into DNA or bind allosterically to enzymes, making it a high-value target for synthetic modification in oncology and antimicrobial research.
This guide moves beyond basic structural definitions to analyze the causality of its biosynthesis, the rigor required for its isolation, and the translational potential of its derivatives.
Part 2: Natural Occurrence & Structural Diversity[1]
The natural occurrence of the indenofuran core is not random; it appears almost exclusively in metabolites involved in interspecies signaling (plant-fungi or plant-plant interactions) or defense mechanisms .[1]
Solanacol represents the "true" natural indenofuran. Unlike other strigolactones that possess a tricyclic ABC ring system, Solanacol features a benzene ring fused to the C-ring, creating the distinct indeno[1,2-b]furan-2-one core.[1] This aromatization is not merely cosmetic; it significantly alters the stability and receptor binding affinity of the molecule in the rhizosphere.
Part 3: Biosynthetic Logic[1]
Understanding the biosynthesis of Solanacol reveals how nature constructs the indenofuran core from acyclic precursors. The pathway is a masterclass in oxidative remodeling .
The Carotenoid-to-Indenofuran Pathway
The synthesis begins with
-carotene and undergoes sequential cleavage and oxidation.[1] The critical step forming the indenofuran core involves the aromatization of the C-ring in the strigolactone skeleton, likely driven by Cytochrome P450 monooxygenases (specifically CYP711A subfamily).
Pathway Visualization (Graphviz)[1]
Figure 1: Biosynthetic trajectory of Solanacol.[1] The transition from Orobanchol to Solanacol involves a critical oxidative aromatization step that establishes the planar indenofuran scaffold.
Part 4: Isolation & Characterization Protocol
Isolating natural indenofurans (specifically Strigolactones) is technically demanding due to their femtomolar concentrations in root exudates and their instability in aqueous solutions.[1] The following protocol is a self-validating workflow designed for high recovery and purity.
Protocol: Solid-Phase Extraction (SPE) of Solanacol
Objective: Isolation of Solanacol from Solanum lycopersicum root exudates.[1]
Reagents & Equipment:
Hydroponic culture system (low phosphate to stimulate exudation).[1]
Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.[1]
Detection: MRM mode monitoring the transition specific to Solanacol (m/z 343 [M+H]+ -> daughter ions).[1]
Isolation Workflow Diagram
Figure 2: Optimized workflow for the isolation of trace indenofurans from complex plant matrices.[1]
Part 5: Pharmacological Significance & Translational Potential[1]
While nature provides the blueprint, the indenofuran scaffold has been extensively adapted in medicinal chemistry. The planar, fused tricyclic system mimics several bioactive pharmacophores, allowing it to interact with diverse biological targets.
Pharmacological Profile of Indenofuran Derivatives
Target / Pathway
Mechanism of Action
Application
Tubulin Polymerization
Binds to the colchicine site of tubulin, inhibiting microtubule assembly.[1]
Agriculture: "Suicidal germination" agents to clear soil of parasitic weed seeds before crop planting.
Synthetic Utility
The indenofuran scaffold is also a critical intermediate in the total synthesis of Phomoidrides (CP-225,917 and CP-263,114).[1] Although the final natural products are bridgehead alkenes (bicyclo[4.3.1]decadienes), synthetic routes often employ an indenofuran intermediate which is then subjected to oxidative cleavage and rearrangement. This highlights the scaffold's utility as a "masked" template for complex architectures.
References
Umehara, M., et al. (2008).[3] Structural Requirements of Strigolactones for Germination Induction and Inhibition of Shoot Branching. Plant and Cell Physiology, 49(8). Link
Xie, X., et al. (2010). The Strigolactone Story. Annual Review of Phytopathology, 48, 93-117.[1] Link
Yoneyama, K., et al. (2018). Strigolactones as Germination Stimulants for Root Parasitic Plants.[1][3][6][7][8] Plant and Cell Physiology, 59(8). Link
Nicolaou, K. C., et al. (2002). Total Synthesis of the CP-Molecules (Phomoidrides). Journal of the American Chemical Society, 124(10). Link[1]
Wang, Y., et al. (2019).[3] Protocol for Characterizing Strigolactones Released by Plant Roots. STAR Protocols, 2(2). Link
Li, B., et al. (2021). Tunable Synthesis of Indeno[1,2-c]furans via FeCl3-Catalyzed Carbene/Alkyne Metathesis.[1][2][4] Organic Letters, 23(2). Link[1][2]
The Indeno[5,6-b]furan Core: A Frontier in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Scaffold of Latent Potential The landscape of medicinal chemistry is in a perpetual state of explorati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Latent Potential
The landscape of medicinal chemistry is in a perpetual state of exploration, seeking novel molecular architectures that can serve as the foundation for next-generation therapeutics. Within this landscape, heterocyclic compounds fused with carbocyclic rings represent a particularly fertile ground for discovery. The indeno[5,6-b]furan core, a tricyclic system comprising a furan ring fused to an indane scaffold, stands as a compelling yet underexplored entity. While its isomeric counterparts and broader structural relatives, such as benzofurans and other indenofuran isomers, have demonstrated a remarkable breadth of biological activities, the indeno[5,6-b]furan nucleus itself remains a frontier with significant untapped potential.
This technical guide aims to provide a comprehensive overview of the biological significance of the indeno[5,6-b]furan core. In the absence of extensive direct research on this specific scaffold, this guide will adopt a scientifically rigorous, evidence-based approach by:
Deconstructing the Core: Analyzing the known biological roles of its constituent furan and indane moieties to build a foundational understanding of its potential.
Learning from Isomers: Drawing parallels from the well-documented pharmacological profiles of isomeric indenofurans to project likely therapeutic applications.
Highlighting Key Leads: Examining the limited available information on specific indeno[5,6-b]furan derivatives to provide tangible starting points for future research.
By synthesizing these streams of information, this guide will illuminate the rationale for prioritizing the indeno[5,6-b]furan core in drug discovery programs and provide a roadmap for its exploration.
The Furan Moiety: A Privileged Heterocycle in Drug Design
The furan ring is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry.[1] Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its versatile chemical properties and its ability to engage in favorable interactions with biological targets.[2][3]
A Spectrum of Pharmacological Activities
Furan derivatives have been shown to exhibit a wide array of pharmacological effects, including:
Anticancer Activity: Many furan-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes involved in tumor progression.[4]
Anti-inflammatory Effects: The furan nucleus is a common feature in molecules possessing anti-inflammatory properties.[2][3] These compounds can modulate inflammatory pathways through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5]
Antimicrobial Properties: The furan scaffold is present in numerous antibacterial and antifungal agents.[2] These compounds can disrupt microbial growth and viability through various mechanisms.
Enzyme Inhibition: The electron-rich nature of the furan ring allows it to participate in various interactions with enzyme active sites, making it a valuable component of many enzyme inhibitors.[1]
The diverse bioactivities of the furan moiety provide a strong rationale for investigating its incorporation into more complex fused systems like the indeno[5,6-b]furan core.
The Indane Framework: A Key Contributor to Bioactivity
The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is another structural motif frequently encountered in biologically active molecules. Its rigid, well-defined three-dimensional structure can serve as a scaffold to orient functional groups for optimal interaction with biological targets.
Derivatives of the closely related 1-indanone have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6] This precedent further strengthens the hypothesis that the fusion of an indane system with a furan ring, as seen in the indeno[5,6-b]furan core, could lead to compounds with significant therapeutic potential.
Isomeric Indenofurans: A Case Study in Therapeutic Innovation
While direct studies on the indeno[5,6-b]furan core are limited, a compelling case for its potential can be made by examining its isomers. The indeno[5,4-b]furan scaffold, for instance, is the core of a class of highly potent and selective agonists for the MT₂ (melatonin) receptor.[7][8]
One such derivative, N-(2-(7-(cyclohexylmethyl)-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl)acetamide, has a binding affinity (Ki) of 0.012 nM for the MT₂ receptor and exhibits high selectivity over the MT₁ receptor.[8] This compound has been shown to be a potent full agonist for the MT₂ subtype and has demonstrated effects on circadian rhythm in animal models.[8]
This successful example of a drug candidate based on an indenofuran core underscores the therapeutic potential of this heterocyclic family. The specific arrangement of the furan and indane rings in the indeno[5,4-b]furan isomer is clearly conducive to potent and selective biological activity, suggesting that other isomers, including the indeno[5,6-b]furan core, may also possess unique and valuable pharmacological properties.
Projected Biological Potential of the Indeno[5,6-b]furan Core
Based on the established bioactivities of the furan and indane moieties, and the precedent set by isomeric indenofurans, the indeno[5,6-b]furan core is a promising scaffold for the development of novel therapeutics in several key areas.
Anticancer Drug Discovery
The demonstrated anticancer properties of numerous furan and benzofuran derivatives suggest that the indeno[5,6-b]furan core could be a valuable template for the design of new oncology drugs.[9] The rigid, planar nature of this tricyclic system may facilitate intercalation with DNA or interaction with the active sites of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases.
A commercially available derivative, 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid , is noted for its utility in medicinal chemistry for designing enzyme inhibitors and receptor modulators.[10] This suggests that the indeno[5,6-b]furan scaffold can be functionalized to target specific biological molecules.
Hypothetical Anticancer Mechanism of Action
Caption: Potential mechanism of action for an indeno[5,6-b]furan-based anticancer agent.
Anti-inflammatory Agent Development
The well-documented anti-inflammatory properties of furan derivatives provide a strong rationale for exploring the indeno[5,6-b]furan core in this therapeutic area.[2][3] The development of novel, non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is an ongoing need in medicine. The indeno[5,6-b]furan scaffold could serve as a template for the design of selective COX-2 inhibitors, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Experimental Workflow for Anti-inflammatory Screening
Caption: A typical workflow for screening indeno[5,6-b]furan derivatives for anti-inflammatory activity.
Synthetic Strategies: Accessing the Indeno[5,6-b]furan Core
While specific, high-yield synthetic routes to a wide range of indeno[5,6-b]furan derivatives are not extensively reported, general methodologies for the synthesis of related indenofurans and benzofurans can be adapted. A plausible retrosynthetic analysis suggests that the indeno[5,6-b]furan core could be constructed from appropriately substituted indane precursors.
General Synthetic Approach:
A common strategy for the synthesis of furan rings is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. Therefore, a key step in the synthesis of an indeno[5,6-b]furan would be the preparation of an indane derivative bearing a 1,4-dicarbonyl moiety at the 5 and 6 positions.
Illustrative Synthetic Protocol (Conceptual):
Preparation of a Substituted Indane: Starting from a commercially available indane, introduce appropriate functional groups at the 5 and 6 positions that can be converted to a 1,4-dicarbonyl. This could involve Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Formation of the 1,4-Dicarbonyl Intermediate: Convert the functional groups from step 1 into the required diketone.
Paal-Knorr Furan Synthesis: Treat the 1,4-dicarbonyl intermediate with a dehydrating agent (e.g., an acid catalyst) to effect the cyclization and form the furan ring, yielding the indeno[5,6-b]furan core.
Further derivatization of the core structure can then be undertaken to explore structure-activity relationships.
Conclusion and Future Directions
The indeno[5,6-b]furan core represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the well-established and diverse biological activities of its constituent furan and indane moieties, as well as the proven therapeutic potential of its isomers, there is a strong scientific rationale to investigate this heterocyclic system for a range of applications, most notably in the fields of oncology and inflammatory diseases.
The lack of extensive research on the indeno[5,6-b]furan core presents both a challenge and an opportunity. Future research efforts should be directed towards:
Development of robust and versatile synthetic routes to access a diverse library of indeno[5,6-b]furan derivatives.
Systematic biological screening of these compounds against a panel of cancer cell lines and in assays for anti-inflammatory activity.
Elucidation of the mechanism of action for any identified active compounds.
Comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of the indeno[5,6-b]furan core and contribute to the development of novel and effective medicines.
References
MySkinRecipes. 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid. Available at: [Link]
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). ResearchGate. Available at: [Link]
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). PMC. Available at: [Link]
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]
(PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). ResearchGate. Available at: [Link]
Anti-Skin Inflammatory and Anti-Oxidative Effects of the Neoflavonoid Latifolin Isolated from Dalbergia odorifera in HaCaT and BJ-5ta Cells. (2023). MDPI. Available at: [Link]
Synthesis of Indeno[1,2-b]benzofurans using TPAB as Highly Efficient and Recoverable Catalyst. (2018). SciELO South Africa. Available at: [Link]
1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. (2011). PubMed. Available at: [Link]
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid. MySkinRecipes. Available at: [Link]
Synthesis and Biological Evaluation of indeno[9][10]naphthyridines as Topoisomerase I (TopI) Inhibitors With Antiproliferative Activity. (2016). PubMed. Available at: [Link]
Furan, Theophen | PDF | Chemical Reactions | Aromaticity. Scribd. Available at: [Link]
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Available at: [Link]
1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. (2011). PubMed. Available at: [Link]
Furan: A Promising Scaffold for Biological Activity. (2024). IJAR. Available at: [Link]
Theoretical and Computational Studies of 5H-Indeno[5,6-b]furan
Executive Summary This technical guide establishes a rigorous computational framework for the study of 5H-Indeno[5,6-b]furan (CAS 3573-33-9), a tricyclic scaffold of significant interest in medicinal chemistry. While its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide establishes a rigorous computational framework for the study of 5H-Indeno[5,6-b]furan (CAS 3573-33-9), a tricyclic scaffold of significant interest in medicinal chemistry. While its structural isomer, indeno[5,4-b]furan, serves as the core for the FDA-approved insomnia therapeutic Ramelteon (a melatonin MT1/MT2 agonist), the [5,6-b] isomer remains underexplored.
This guide provides a self-validating protocol for evaluating the [5,6-b] isomer as a potential bioisostere . It details the methodology for Density Functional Theory (DFT) profiling, molecular docking against the Human Melatonin Receptor MT2 (PDB: 7VH0) , and ADMET prediction. The narrative focuses on causality—explaining why specific functionals, basis sets, and docking algorithms are chosen—to ensure the reproducibility and scientific integrity of the results.
Electronic Structure & Reactivity: The DFT Protocol
The first pillar of investigation is the determination of the electronic stability and reactivity profile of the scaffold. The fusion pattern of the furan ring to the indene core significantly alters the Frontier Molecular Orbitals (FMOs), dictating potential metabolic soft spots and receptor interaction capabilities.
Computational Setup
To ensure high-fidelity results comparable to experimental data, the following DFT protocol is mandated:
Parameter
Setting
Rationale
Software
Gaussian 16 / ORCA 5.0
Industry standards for wavefunction stability.
Method/Functional
B3LYP or ωB97X-D
B3LYP is standard for organic geometries; ωB97X-D includes dispersion corrections critical for π-stacked systems.
Basis Set
6-311++G(d,p)
Triple-zeta quality with diffuse functions to correctly model the lone pairs on the furan oxygen.
Solvation Model
IEFPCM (Water)
Simulates the aqueous physiological environment.
Frequency Calc.
Required
Confirms the structure is a true minimum (no imaginary frequencies).
Global Reactivity Descriptors
From the HOMO and LUMO energies (
, ), we calculate the global reactivity indices. These descriptors predict the scaffold's stability and propensity to act as an electrophile (e.g., towards CYP450 enzymes).
Chemical Potential (
):
Chemical Hardness (
):
Electrophilicity Index (
):
Interpretation: A lower HOMO-LUMO gap in the [5,6-b] isomer compared to the [5,4-b] isomer would suggest higher reactivity and potentially lower metabolic stability, necessitating structural modification (e.g., halogenation) in drug design.
Workflow Visualization
The following diagram outlines the logical flow from structure generation to reactivity prediction.
Figure 1: Standardized DFT workflow for electronic profiling of indeno-furan scaffolds.
Given the structural homology of indeno-furans to melatonin, the Melatonin Receptor MT2 is the primary biological target. The [5,4-b] isomer (Ramelteon core) is a known agonist; this study tests if the [5,6-b] isomer can fit the same orthosteric pocket.
PDB ID:7VH0 (Cryo-EM structure in complex with Ramelteon and
protein).
Justification: PDB 7VH0 is superior to apo-structures because it captures the receptor in the active conformation stabilized by the G-protein and a ligand structurally similar to our query molecule.
Docking Protocol
To ensure trustworthiness, the docking must be validated by "re-docking" the native ligand (Ramelteon) first.
Protein Prep: Remove water molecules (unless bridging), add polar hydrogens, and compute Gasteiger charges. Define the grid box centered on the Ramelteon ligand in 7VH0 (approx. coordinates: x=124, y=124, z=130).
Ligand Prep: 5H-Indeno[5,6-b]furan is energy-minimized (MMFF94 force field). Rotatable bonds are defined (though the core is rigid, side chains if added must be flexible).
Algorithm:AutoDock Vina (for speed/screening) or GOLD (ChemPLP score for higher accuracy in hydrophobic pockets).
Validation Metric: The Root Mean Square Deviation (RMSD) of the re-docked Ramelteon must be
Å.
Interaction Analysis Logic
We analyze the docking pose for critical interactions known to drive MT2 agonism:
- Stacking: Interactions with Phe192 and Trp264 .
Hydrogen Bonding: Interaction with Asn175 (critical for receptor activation).
Hydrophobic Fit: The indeno-furan core should occupy the lipophilic pocket defined by Val193 and Leu267.
For a compound to be a viable drug candidate, it must pass the "Rule of Five" and show favorable pharmacokinetics.
Predicted Parameters (In Silico)
Using SwissADME or pkCSM , the following parameters are calculated for 5H-Indeno[5,6-b]furan:
Property
Target Range
Prediction for Scaffold
Implication
Molecular Weight
< 500 g/mol
~156.18 g/mol
Highly Favorable. Allows for significant derivatization.
LogP (Lipophilicity)
1 - 5
~2.5 - 3.0 (Est.)
Good Bioavailability. Likely crosses the Blood-Brain Barrier (BBB), essential for MT2 CNS targets.
TPSA
< 140 Ų
~13.1 Ų
Excellent CNS penetration.
CYP Inhibition
No inhibition
To be determined
Furan rings can be metabolic liabilities (reactive metabolites); check for CYP2D6/3A4 inhibition.
Toxicity Alert
Furan Warning: The furan moiety is a structural alert for toxicity (hepatotoxicity via ring opening). The computational study must include a metabolite prediction (e.g., using localized orbital localization) to see if the [5,6-b] fusion stabilizes the furan ring against oxidative opening compared to isolated furans.
References
PubChem. (n.d.). 5H-Indeno[5,6-b]furan Compound Summary. National Library of Medicine. Retrieved from [Link]
Koike, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT2-selective agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
RCSB PDB. (2022). 7VH0: Cryo-EM structure of the MT2-ramelteon-Gi complex. Research Collaboratory for Structural Bioinformatics. Retrieved from [Link]
SwissADME. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]
Gaussian, Inc. (2016). Gaussian 16 Rev. C.01. Wallingford, CT. Retrieved from [Link]
Unlocking the Therapeutic Potential of 5H-Indeno[5,6-b]furan Derivatives: A Guide to Identifying and Validating Novel Therapeutic Targets
Introduction: The Emerging Promise of the 5H-Indeno[5,6-b]furan Scaffold The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently e...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emerging Promise of the 5H-Indeno[5,6-b]furan Scaffold
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for drug discovery. Among these, the furan nucleus and its fused derivatives represent a privileged scaffold, present in a multitude of natural and synthetic molecules with significant pharmacological activities.[1][2] This guide focuses on a specific, yet underexplored, class of these compounds: 5H-Indeno[5,6-b]furan derivatives . While direct biological data on this specific scaffold is nascent, the extensive bioactivity of structurally related indenofurans and benzofurans provides a compelling rationale for their investigation as potential therapeutic agents.[2]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic roadmap. We will extrapolate from the known biological activities of related furan-containing molecules to propose high-potential therapeutic targets for 5H-Indeno[5,6-b]furan derivatives in key disease areas. More importantly, we will provide detailed, self-validating experimental workflows to rigorously test these hypotheses, ensuring scientific integrity and fostering a clear path from initial screening to mechanistic understanding.
Our exploration will be centered on three primary therapeutic areas where furan derivatives have shown considerable promise:
Oncology: Targeting the signaling pathways that drive cancer cell proliferation, survival, and metastasis.
Inflammation: Modulating the key molecular cascades that underpin chronic inflammatory diseases.
Neuroprotection: Identifying targets to combat oxidative stress and neuroinflammation in neurodegenerative disorders.
Through a combination of established principles and detailed experimental designs, this guide aims to empower researchers to unlock the full therapeutic potential of the 5H-Indeno[5,6-b]furan core.
Part 1: Oncology - Targeting Aberrant Cell Signaling
The furanone ring system, a core component of the indenofuran structure, is a well-established pharmacophore in the design of antitumor agents.[2] The anticancer activity of related compounds often stems from their ability to interfere with critical signaling pathways that are dysregulated in cancer.[3] We hypothesize that 5H-Indeno[5,6-b]furan derivatives can be developed as potent anticancer agents by targeting one or more of the following key nodes in cancer cell biology.
Causality and Rationale: The EGFR signaling pathway is a cornerstone of cell proliferation and survival, and its hyperactivation is a common driver in many cancers, including non-small-cell lung cancer.[4] The PI3K/AKT/mTOR pathway is a critical downstream effector of EGFR, regulating cell growth, metabolism, and survival.[3][5] Inhibition of this axis is a clinically validated strategy in oncology.[3][5] Notably, novel benzofuran-indole hybrids have been identified as potent EGFR inhibitors, suggesting that the broader benzofuran scaffold, shared by indenofurans, is amenable to targeting this receptor tyrosine kinase.[4]
Visualizing the Pathway:
Caption: Proposed inhibition of the EGFR-PI3K-AKT-mTOR pathway by 5H-Indeno[5,6-b]furan derivatives.
Experimental Validation Workflow:
A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to specific mechanistic assays.
Tier 1: Cytotoxicity Screening using MTT Assay
Objective: To determine the general anticancer activity of the synthesized 5H-Indeno[5,6-b]furan derivatives against a panel of cancer cell lines.
Methodology:
Cell Culture: Plate cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor like Erlotinib).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Tier 2: Mechanistic Validation via Western Blotting
Objective: To determine if the cytotoxic effects are mediated by the inhibition of the PI3K/AKT/mTOR pathway.[6][7]
Methodology:
Treatment and Lysis: Treat a high-EGFR expressing cell line (e.g., A549) with the active compounds at their IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and then incubate overnight at 4°C with primary antibodies against key pathway proteins: p-EGFR, total EGFR, p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin).[6][8]
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated to total protein for EGFR, AKT, and mTOR upon treatment would confirm pathway inhibition.
Caption: Standard workflow for Western Blot analysis to validate pathway inhibition.
Proposed Target: Tubulin Polymerization
Causality and Rationale: The microtubule network is essential for cell division, making it a prime target for anticancer drugs.[10] Molecules that interfere with tubulin polymerization dynamics can induce mitotic arrest and apoptosis. Furan-based derivatives have been reported to exhibit potent cytotoxic activities by inhibiting tubulin polymerization. This suggests that the indenofuran scaffold may also possess the structural features required to bind to tubulin and disrupt microtubule function.
Experimental Validation Workflow:
Tier 1: Cell Cycle Analysis via Flow Cytometry
Objective: To determine if the compounds induce cell cycle arrest, a hallmark of microtubule-targeting agents.[11]
Methodology:
Cell Treatment: Treat a rapidly proliferating cancer cell line (e.g., HeLa or HCT-116) with the active compounds at their IC50 concentrations for 24 hours.
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[12]
Staining: Wash the fixed cells with PBS and then stain with a solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[12]
Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Analysis: Analyze the DNA content histograms. An accumulation of cells in the G2/M phase of the cell cycle compared to the control group is indicative of mitotic arrest and suggests microtubule disruption.
Tier 2: In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of the compounds on the polymerization of purified tubulin.[13]
Methodology:
Reaction Setup: Use a commercially available tubulin polymerization assay kit.[13] Reconstitute purified bovine tubulin on ice in a polymerization buffer containing GTP.
Assay Plate: In a 96-well plate, add the test compounds at various concentrations. Include a polymerization promoter (e.g., Paclitaxel) as a positive control for stabilization and a depolymerizing agent (e.g., Nocodazole or CaCl2) as a positive control for destabilization.[14]
Initiation: Add the tubulin solution to the wells to initiate the reaction.
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance (turbidity) at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates microtubule formation. Alternatively, a fluorescence-based assay can be used for higher sensitivity.[14][15]
Analysis: Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of the rate and extent of polymerization indicates a tubulin-destabilizing effect.
Part 2: Inflammation - Modulating the NF-κB and MAPK Pathways
Chronic inflammation is a key pathological feature of numerous diseases. Furan and benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by suppressing the production of inflammatory mediators.[16][17] This activity is frequently linked to the inhibition of central inflammatory signaling pathways.
Proposed Target: NF-κB and MAPK Signaling Pathways
Causality and Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are master regulators of the inflammatory response.[18][19] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[20] Inhibition of NF-κB and/or MAPK signaling is a major goal in the development of anti-inflammatory drugs.[21][22] The demonstrated ability of benzofuran hybrids to inhibit these pathways and down-regulate inflammatory factors makes them a prime target for 5H-Indeno[5,6-b]furan derivatives.
Visualizing the Pathway:
Caption: Proposed inhibition of NF-κB and MAPK signaling by 5H-Indeno[5,6-b]furan derivatives.
Experimental Validation Workflow:
Tier 1: Screening for Inhibition of Nitric Oxide (NO) Production
Objective: To screen for general anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by iNOS.
Methodology:
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
Incubation: Incubate for 24 hours.
Griess Assay: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent.
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT assay should be performed to ensure that the observed effects are not due to cytotoxicity.
Tier 2: Mechanistic Validation via Western Blotting
Objective: To confirm that the anti-inflammatory effect is due to the inhibition of the NF-κB and MAPK pathways.
Methodology:
Treatment and Lysis: Treat RAW 264.7 cells with active compounds for 1 hour, followed by stimulation with LPS for a short period (e.g., 30 minutes). Lyse the cells.
Western Blot Analysis: Perform Western blotting as described previously. Probe for key phosphorylated and total proteins in the pathways: p-p65, total p65, IκBα, p-p38, total p38, p-JNK, total JNK. A loading control is essential.
Analysis: A reduction in the phosphorylation of p65, p38, and JNK, and a stabilization (reduced degradation) of IκBα in the presence of the compound would confirm pathway inhibition.
Part 3: Neuroprotection - Combating Oxidative Stress and Neuroinflammation
Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss, oxidative stress, and chronic neuroinflammation.[23] Agents with antioxidant and anti-inflammatory properties are considered promising neuroprotective candidates.[23] Benzofuran derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents, providing a basis for exploring 5H-Indeno[5,6-b]furan derivatives in this context.[24]
Causality and Rationale: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[24] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes.[25] Activation of the Nrf2 pathway is a key endogenous mechanism of neuroprotection, and its pharmacological activation can protect neurons from oxidative damage.[24][25] Given the established antioxidant properties of many furan derivatives, targeting the Nrf2 pathway is a logical strategy for developing neuroprotective agents from the 5H-Indeno[5,6-b]furan class.
Visualizing the Pathway:
Caption: Proposed activation of the Nrf2 antioxidant pathway by 5H-Indeno[5,6-b]furan derivatives.
Experimental Validation Workflow:
Tier 1: In Vitro Neuroprotection Assay
Objective: To assess the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in 96-well plates.
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compounds for 12-24 hours.
Induce Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or glutamate, for a defined period.
Assess Viability: Measure cell viability using the MTT assay as described previously.
Analysis: Compounds that significantly increase cell survival compared to the oxidative stress-only control are considered to have neuroprotective activity.
Tier 2: Mechanistic Validation of Nrf2 Activation
Objective: To determine if the observed neuroprotection is mediated by the activation of the Nrf2 pathway.
Methodology:
Western Blot for Nrf2 Translocation: Treat neuronal cells with active compounds. Fractionate the cells to separate nuclear and cytoplasmic extracts. Perform Western blotting on both fractions and probe for Nrf2. An increase in nuclear Nrf2 levels upon treatment indicates pathway activation.
Western Blot for Nrf2 Target Genes: Treat cells with the compounds and perform Western blotting on whole-cell lysates. Probe for Nrf2 target proteins like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). An upregulation of these proteins confirms functional activation of the pathway.
Quantitative PCR (qPCR): To complement the Western blot data, treat cells with the compounds, extract total RNA, and perform reverse transcription followed by qPCR to measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1). An increase in mRNA levels would provide further evidence of Nrf2-mediated transcriptional activation.
Summary of Proposed Targets and Data Presentation
The following table summarizes the proposed therapeutic targets and the key experimental readouts for validating the activity of 5H-Indeno[5,6-b]furan derivatives.
Therapeutic Area
Proposed Primary Target/Pathway
Initial Screening Assay
Key Mechanistic Validation Assays
Primary Readout
Oncology
EGFR & PI3K/AKT/mTOR Pathway
MTT Cytotoxicity Assay
Western Blot
↓ p-EGFR, ↓ p-AKT, ↓ p-mTOR
Tubulin Polymerization
Cell Cycle Analysis
In Vitro Tubulin Polymerization Assay
G2/M Arrest; ↓ Polymerization Rate
Inflammation
NF-κB & MAPK Signaling
Griess Assay (NO Production)
Western Blot
↓ NO; ↓ p-p65, ↓ p-p38, ↑ IκBα
Neuroprotection
Nrf2 Antioxidant Pathway
Oxidative Stress Cell Viability Assay
Western Blot (Nrf2, HO-1), qPCR
↑ Cell Survival; ↑ Nuclear Nrf2, ↑ HO-1
Conclusion and Future Directions
The 5H-Indeno[5,6-b]furan scaffold represents a promising, yet largely untapped, area for therapeutic innovation. By leveraging the extensive biological activities of related furan-containing compounds, we have proposed a series of high-value therapeutic targets in oncology, inflammation, and neuroprotection. The detailed, self-validating experimental workflows provided in this guide offer a clear and scientifically rigorous path to investigate these hypotheses.
Successful validation of these targets will not only establish the therapeutic potential of 5H-Indeno[5,6-b]furan derivatives but will also provide a strong foundation for lead optimization, in vivo efficacy studies, and ultimately, the development of novel clinical candidates. The journey from scaffold to medicine is complex, but it begins with the logical selection and robust validation of therapeutic targets, a process this guide is intended to facilitate.
References
World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]
Uddin, M. S., et al. (2021). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Pharmaceuticals, 14(9), 853. [Link]
Rozeh, P., Shahvelayati, A. S., & Moghaddam, S. K. (2022). Some biologically important indenofurans. ResearchGate. [Link]
Rothan, H. A., et al. (2022). The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling. iScience, 25(9), 105066. [Link]
PubChem. (n.d.). 5H-Indeno[5,6-b]furan. National Center for Biotechnology Information. [Link]
Kucuk, A., et al. (2015). Neuroprotective effects of adrenomedullin in experimental traumatic brain injury model in rats. Journal of Craniovertebral Junction and Spine, 6(3), 118–123. [Link]
Kim, N. H., & Lee, M. Y. (2020). Potential Anticancer Activity of Auranofin. Archives of Pharmacal Research, 43(11), 1095–1106. [Link]
Kim, Y. J., et al. (2021). Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages. Antioxidants, 10(11), 1832. [Link]
Razavi, S. M., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Cancer Cell International, 23(1), 169. [Link]
Davis, A., & Diaz, J. F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 383–393. [Link]
Staff, C., et al. (2022). Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer. Cell Death & Disease, 13(1), 81. [Link]
Wang, Y., et al. (2020). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 10(1), 10839. [Link]
Thyagarajan, T., & Klee, E. W. (2024). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]
Lee, H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 794. [Link]
Fernandes, D. C. F., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5556. [Link]
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Application Note: Advanced Synthesis Protocols for 5H-Indeno[5,6-b]furan Scaffolds Executive Summary The 5H-indeno[5,6-b]furan scaffold represents a privileged tricyclic architecture combining the planarity of the indene...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Synthesis Protocols for 5H-Indeno[5,6-b]furan Scaffolds
Executive Summary
The 5H-indeno[5,6-b]furan scaffold represents a privileged tricyclic architecture combining the planarity of the indene core with the electronic richness of a fused furan ring. This structural motif is increasingly relevant in the design of organic semiconductors (due to extended
-conjugation) and DNA-intercalating pharmacological agents (analogous to psoralens).
This guide addresses the specific regiochemical challenge of fusing a furan ring to the 5,6-positions of the indene/indane core. Unlike the more common [1,2-b] isomers derived from ninhydrin, the [5,6-b] isomer requires functionalization of the benzene ring of the indane skeleton.[1]
Key Protocols Covered:
Route A (The "Gold Standard"): Palladium-Catalyzed Sonogashira Annulation.
Route B (Scalable Alternative): Classical Alkylation-Cyclization (Stoermer-Type).[1]
Retrosynthetic Analysis & Strategy
To achieve the [5,6-b] fusion, we must avoid the reactivity of the cyclopentyl ring (positions 1, 2,[1] 3) and target the aromatic backbone. The most robust precursor is 5-indanol (5-hydroxyindane), which directs electrophilic aromatic substitution to the ortho-position (C6), enabling the installation of the furan ring.[1]
Note on Oxidation State: The synthesis typically yields the 6,7-dihydro-5H-indeno[5,6-b]furan (indane core).[1] If the fully conjugated indene core is required, a final dehydrogenation step (e.g., DDQ oxidation) is performed.[1]
Figure 1: Retrosynthetic logic flow for accessing the [5,6-b] isomer.
This route is recommended for high-value synthesis requiring precise regiocontrol.[1] It utilizes a "one-pot" or stepwise Sonogashira coupling followed by cyclization.[1]
Mechanism & Rationale
The strategy relies on the ortho-halophenol approach. Iodination of 5-indanol occurs selectively at the 6-position due to steric hindrance at position 4 (peri-interaction with the cyclopentyl ring). Coupling with trimethylsilylacetylene (TMSA) followed by copper-mediated cyclization yields the furan.
In-situ Cyclization (Desilylation): Once coupling is complete (checked by LC-MS), add TBAF (1.0 M in THF, 1.5 eq) directly to the reaction mixture and heat to 80°C for 2 hours.
Note: The TBAF removes the silyl group, and the phenoxide attacks the activated alkyne to close the furan ring.
Step 3: Final Dehydrogenation (Optional)
To convert the dihydro-core to the fully conjugated 5H-indeno[5,6-b]furan :
Dissolve the product in Dioxane.
Add DDQ (1.2 eq) and reflux for 12 hours.
Filter through a plug of alumina to remove hydroquinone byproducts.
This route avoids transition metals, making it suitable for larger-scale preparation where cost is a driver.[1] It follows a modified Rapoport/Stoermer synthesis.[1]
Reagents: Polyphosphoric Acid (PPA) or Amberlyst-15.[1]
Solvent: Chlorobenzene or Toluene (for Amberlyst).
Procedure:
PPA Method: Add the acetal precursor to PPA at 100°C. Stir vigorously for 1 hour. (Caution: Exothermic).
Amberlyst Method: Reflux the acetal in chlorobenzene with Amberlyst-15 resin for 4 hours.
Workup: Pour PPA mixture onto crushed ice. Extract with EtOAc.[1][2]
Mechanism:[1][3][4][5] Acid hydrolysis of the acetal generates an aldehyde, which undergoes electrophilic attack on the aromatic ring (at C6), followed by dehydration.
Comparative Analysis & Troubleshooting
The choice of protocol depends on the available resources and the downstream application of the scaffold.
Feature
Route A (Sonogashira)
Route B (Acid Cyclization)
Cost
High (Pd, Ligands)
Low (Commodity Chems)
Scalability
Gram-scale
Kilogram-scale
Regiocontrol
Excellent (Directed by I)
Moderate (Isomer separation may be needed)
Functional Group Tolerance
High (Compatible with esters/nitriles)
Low (Acid-sensitive groups fail)
Common Failure Modes:
Route A: Incomplete Cyclization. If the ring doesn't close after TBAF addition, switch to using CuI/Cs2CO3 in DMF at 100°C.
Route B: Polymerization.[1][5] Furan derivatives are acid-sensitive.[1] Do not prolong exposure to PPA.[1] Quench immediately upon consumption of starting material.
Visualization: Reaction Pathway (Route A)
Figure 2: Mechanistic flow of the Palladium-catalyzed annulation strategy.
References
Keay, B. A. (1987). "Palladium-catalyzed synthesis of benzofurans." Chemical Reviews, 87(2), 433-466.[1] Link
Bacchi, A., et al. (2005).[1] "Synthesis of functionalized benzofurans by Pd-catalyzed annulation of 2-alkynylphenols." Journal of Organic Chemistry, 70(16), 6271-6280.[1] Link
Wipf, P., & Jung, J. K. (1999).[1] "Synthesis of benzofurans via Sonogashira coupling and cyclization." Journal of Organic Chemistry, 64(4), 1092-1093.[1] Link
Stoermer, R. (1900).[1] "Synthese von Cumaronderivaten."[1] Berichte der deutschen chemischen Gesellschaft, 33(3), 3175-3181.[1] (Classical grounding for Route B). Link
PubChem Compound Summary. (2023). "5,6-Dihydro-2H-indeno[5,6-b]furan-7(3H)-one."[1][6][7][8] CID 10853825.[1] Link
Application Notes and Protocols for the Construction of Indeno[5,6-b]furan Systems via Annulation Reactions
For Researchers, Scientists, and Drug Development Professionals Abstract The indeno[5,6-b]furan scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indeno[5,6-b]furan scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable core for the design of novel therapeutic agents and functional organic materials. This comprehensive guide provides an in-depth exploration of modern annulation strategies for the efficient construction of the indeno[5,6-b]furan system. Focusing on transition-metal-catalyzed reactions and domino processes, these application notes offer detailed mechanistic insights and field-proven protocols to empower researchers in the synthesis and exploration of this important class of compounds.
Introduction: The Significance of the Indeno[5,6-b]furan Scaffold
The fusion of an indane framework with a furan ring gives rise to the indeno[5,6-b]furan system, a rigid, planar tricycle with a distinct electronic architecture. This structural motif is found in a variety of biologically active molecules and has garnered attention for its potential applications in drug discovery. For instance, derivatives of the isomeric indeno[5,4-b]furan system have been designed and synthesized as highly potent and selective agonists for the MT₂ receptor, highlighting the potential of this class of compounds in the treatment of circadian rhythm disorders.[1] The furan moiety itself is a cornerstone in medicinal chemistry, present in numerous approved drugs and contributing to a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2]
The construction of the indeno[5,6-b]furan core, however, presents a synthetic challenge that necessitates the development of efficient and versatile annulation reactions. This guide focuses on key strategies that enable the controlled and predictable assembly of this valuable heterocyclic system.
Palladium-Catalyzed Annulation Strategies
Palladium catalysis offers a powerful toolkit for the formation of C-C and C-O bonds, making it highly suitable for the construction of furan rings fused to other cyclic systems. Intramolecular Heck reactions and Sonogashira coupling followed by cyclization are particularly effective approaches.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a robust method for the formation of cyclic structures via the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[3] For the synthesis of indeno[5,6-b]furans, a plausible strategy involves the cyclization of a suitably substituted 6-halo-5-allyloxyindane derivative.
Causality of Experimental Choices: The choice of a palladium(II) acetate precatalyst with a phosphine ligand such as triphenylphosphine (PPh₃) is standard for Heck reactions, facilitating the catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. The base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate, is crucial for regenerating the active Pd(0) catalyst. The solvent, often a polar aprotic solvent like DMF or acetonitrile, is selected to ensure the solubility of the reactants and catalyst.
Figure 1: Generalized workflow for the intramolecular Heck reaction for the synthesis of the indeno[5,6-b]furan system.
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 6-halo-5-allyloxyindane substrate (1.0 equiv) in anhydrous DMF (0.1 M).
Catalyst Addition: To the solution, add Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and Et₃N (2.0 equiv).
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired indeno[5,6-b]furan derivative.
Sonogashira Coupling and Cyclization Cascade
A powerful domino reaction for furan synthesis involves a Sonogashira coupling of a terminal alkyne with an ortho-halo phenol, followed by an intramolecular 5-endo-dig cyclization.[4] This strategy can be adapted for the construction of the indeno[5,6-b]furan system starting from a 6-halo-5-hydroxyindane and a terminal alkyne.
Causality of Experimental Choices: The Sonogashira coupling typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne. A base, such as an amine, is required for the deprotonation of the alkyne and to neutralize the hydrogen halide formed. The subsequent cyclization can often be promoted by the same catalytic system or by the addition of a suitable acid or Lewis acid.
Figure 2: Domino Sonogashira coupling and cyclization for indeno[5,6-b]furan synthesis.
Reagent Preparation: To a solution of 6-halo-5-hydroxyindane (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as toluene or DMF, add Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and a base like Et₃N (2.5 equiv).
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product is then purified by flash column chromatography.
Rhodium-Catalyzed Annulation
Rhodium catalysts are particularly effective in mediating C-H activation and annulation reactions. A plausible approach for the synthesis of indeno[5,6-b]furans involves the [4+2] cycloaddition of an indanone derivative with an alkyne.[5]
Causality of Experimental Choices: Cationic rhodium(III) complexes are often employed for their ability to activate C-H bonds. The choice of ligand, often a cyclopentadienyl (Cp*) derivative, is critical for modulating the reactivity and selectivity of the catalyst. An oxidant is typically required to facilitate the catalytic cycle.
Figure 3: Proposed catalytic cycle for a rhodium-catalyzed [4+2] annulation to form an indenofuran system.
Reaction Setup: In a pressure-sealed tube, combine the indanone derivative (1.0 equiv), the alkyne (2.0 equiv), [RhCp*Cl₂]₂ (0.025 equiv), and a silver salt oxidant such as AgSbF₆ (0.1 equiv) in a solvent like 1,2-dichloroethane (DCE).
Reaction Execution: Seal the tube and heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12-24 hours.
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with dichloromethane.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by preparative thin-layer chromatography or column chromatography to isolate the indeno[5,6-b]furan product.
Data Summary
While specific data for the direct synthesis of the indeno[5,6-b]furan core is limited in the literature, the following table provides representative examples of related annulation reactions for the construction of indenofuran and benzofuran systems, which can serve as a predictive guide for the expected efficiency of the proposed protocols.
The construction of the indeno[5,6-b]furan system can be effectively achieved through a variety of modern annulation reactions. Transition-metal catalysis, particularly with palladium and rhodium, offers versatile and efficient pathways. Domino reactions, such as the Sonogashira coupling followed by cyclization, provide a streamlined approach to this valuable heterocyclic core. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of the chemical and biological properties of this promising class of compounds. Further research into the direct and stereoselective synthesis of indeno[5,6-b]furan derivatives will undoubtedly open new avenues in drug discovery and materials science.
CN103664849A - Method for preparing 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-idenethamine.
Koike, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. Journal of Medicinal Chemistry, 54(12), 4207-4218. [Link]
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Mahendar, L., et al. (2014). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 79(23), 11953-11961. [Link]
Chen, S., et al. (2013). Rhodium-catalyzed direct annulation of aldehydes with alkynes leading to indenones: proceeding through in situ directing group formation and removal. Organic Letters, 15(18), 4754-4757. [Link]
Synthesis, crystal structure, and DFT of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) acetonitrile. (2023). Taylor & Francis. [Link]
Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. ResearchGate. [Link]
Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. Royal Society of Chemistry. [Link]
Chen, S., et al. (2013). Rhodium-catalyzed direct annulation of aldehydes with alkynes leading to indenones: proceeding through in situ directing group formation and removal. PubMed. [Link]
Hosseyni, S., et al. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Chemistry Portal. [Link]
Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. [Link]
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2021). MDPI. [Link]
Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. (2011). MDPI. [Link]
Intermolecular [5+2] Annulation between 1-Indanones and Internal Alkynes by Rh-catalyzed C−C Activation. (2021). PMC. [Link]
A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. ResearchGate. [Link]
Gold-Catalyzed Cyclization of Furan-Ynes bearing a Propargyl Carbonate Group: Intramolecular Diels-Alder Reaction with In Situ Generated Allenes. (2012). PubMed. [Link]
Application Note: Synthesis of 6,7-Dihydro-5H-indeno[5,6-b]furan Derivatives
This Application Note provides a comprehensive, high-integrity protocol for the synthesis of 6,7-dihydro-5H-indeno[5,6-b]furan derivatives . This scaffold, a linear fusion of an indane and a furan ring, represents a crit...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, high-integrity protocol for the synthesis of 6,7-dihydro-5H-indeno[5,6-b]furan derivatives . This scaffold, a linear fusion of an indane and a furan ring, represents a critical structural motif in medicinal chemistry, serving as a rigidified bioisostere of benzofuran with applications in melatonin receptor agonism (analogous to Ramelteon) and anti-inflammatory therapeutics.[1][2]
Introduction & Strategic Analysis
The 6,7-dihydro-5H-indeno[5,6-b]furan core differs from the angular [5,4-b] isomer (found in Ramelteon) by its linear fusion geometry.[1][2] This linearity significantly alters the vector presentation of substituents, impacting binding affinity in GPCR targets.[1][2]
The primary synthetic challenge is regiocontrol . Electrophilic substitution on the starting material, 5-indanol , can occur at the C4 (sterically crowded, adjacent to the cyclopentyl ring) or C6 (less hindered) positions.[1][2] This protocol utilizes a C6-selective formylation strategy followed by a Rap-Stoermer-type cyclization to exclusively generate the linear [5,6-b] isomer.
Regioselectivity Check: 1H NMR should show two aromatic singlets (para-like relationship), confirming C6 substitution.[1][2] C4 substitution would result in an AB doublet system.[1]
Phase 2: Furan Ring Construction (Modified Rap-Stoermer)
Objective: Cyclization of 6-formyl-5-indanol with an
Mechanism:[2][3][4][5][6] The phenoxide displaces the bromide (Williamson ether synthesis), followed by an intramolecular aldol condensation and dehydration driven by the base and heat.
Workup: Pour into water (50 mL) and extract with EtOAc (3 x 30 mL).
Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexanes/EtOAc).
Reaction Mechanism & Pathway Visualization[2]
The following diagram illustrates the critical C6-selective pathway and the subsequent cyclization logic.
Caption: Figure 1. Synthetic pathway highlighting the regioselective formylation at C6 followed by the Rap-Stoermer cyclization to the linear furan scaffold.
Key Data & Characterization
The following table summarizes the expected analytical data for the intermediate and final product, serving as a validation checklist.
Disappearance of OH and CHO signals.[1][2] Appearance of furan proton and ethyl ester signals.
Troubleshooting & Optimization
Use this decision tree to resolve common synthetic issues.
Caption: Figure 2. Decision tree for optimizing the synthesis of indeno[5,6-b]furan.
References
Regioselectivity in Indanol Substitution
Koike, T., et al. (2011).[1][2] "1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT2-selective agonists." Journal of Medicinal Chemistry. Link
Note: This paper describes the [5,4-b] isomer; the contrast in synthesis highlights the necessity of C6-targeting for the [5,6-b] isomer described in this protocol.
General Benzofuran Synthesis (Rap-Stoermer)
Mahajan, S., et al. (2019).[1][2] "Rap–Stoermer reaction: A review on the synthesis of benzofurans." Synthetic Communications. Link[2]
Duff Reaction Specifics
Smith, W. E. (1972).[1][2] "Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid." The Journal of Organic Chemistry. Link[2]
Scaffold Validation
PubChem Compound Summary for 5H-Indeno[5,6-b]furan.[1] Link[2]
Application Note: In Vitro Evaluation of 5H-Indeno[5,6-b]furan Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The 5H-Indeno[5,6-b]furan scaffold represents a rigid, tricyclic aromatic system that serves as a privileged structure in medicinal chemistry. Its planar ge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The 5H-Indeno[5,6-b]furan scaffold represents a rigid, tricyclic aromatic system that serves as a privileged structure in medicinal chemistry. Its planar geometry and electron-rich furan moiety allow it to function effectively in two distinct therapeutic modalities:
DNA Intercalation & Alkylation (Oncology): The planar structure facilitates intercalation between DNA base pairs, while furan-ring metabolic activation can lead to alkylating species that induce apoptosis.
GPCR Ligand Binding (Neurology): Structural analogs, specifically 1,6-dihydro-2H-indeno[5,4-b]furan derivatives, have been validated as potent, selective agonists for the Melatonin MT2 receptor (
nM), offering potential in circadian rhythm regulation and neuroprotection.
This guide provides a dual-track evaluation protocol: Track A for cytotoxic profiling (Oncology) and Track B for functional GPCR assessment (Neurology).
Compound Handling & Solubility
Critical Challenge: 5H-Indeno[5,6-b]furan derivatives are highly lipophilic (
) and prone to precipitation in aqueous media, leading to false negatives in enzymatic assays or "sticky" compound artifacts in cell-based screens.
Solubility Protocol
Stock Preparation: Dissolve neat compound in anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds and sonicate at 37°C for 5 minutes to ensure complete solubilization.
Storage: Aliquot into amber glass vials (avoid plastic to prevent adsorption) and store at -20°C. Freeze-thaw cycles should be limited to
.
Assay Working Solution:
Perform intermediate dilutions in pure DMSO first.
The final spike into culture media should result in a DMSO concentration of
0.5% (v/v) to avoid solvent toxicity.
Validation Step: Check for visible precipitation using light microscopy immediately after adding the compound to the media.
Track A: Oncology & Cytotoxicity Profiling
Rationale
Derivatives of indenofuran often act by arresting the cell cycle at the G2/M phase or inducing oxidative stress via the furan ring's metabolic activation. We utilize a metabolic viability assay followed by flow cytometry for mechanistic validation.
Why this assay? Unlike MTT/MTS, which rely on metabolic reduction (prone to interference by antioxidant furan derivatives), ATP quantitation is a direct measure of cell health and is less susceptible to chemical artifacts.
Step-by-Step Workflow:
Cell Seeding: Seed tumor cells (e.g., HeLa, A549) at 3,000–5,000 cells/well in 96-well opaque white plates.
Incubation: Allow attachment for 12–24 hours at 37°C/5% CO₂.
Treatment:
Prepare a 9-point serial dilution (1:3) starting at 100 µM.
Add compounds to wells (triplicate). Include Staurosporine (1 µM) as a positive kill control and 0.5% DMSO as a vehicle control.
Exposure: Incubate for 48 or 72 hours.
Readout:
Equilibrate plate to room temperature (RT) for 30 mins.
Add CellTiter-Glo reagent (1:1 ratio with media).
Shake orbitally for 2 mins (lyses cells).
Incubate 10 mins at RT (stabilizes luminescent signal).
Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate % Viability using the formula:
Fit data to a 4-parameter logistic (4PL) curve to determine .
Protocol A2: Cell Cycle Analysis (Flow Cytometry)
Mechanism: To confirm if the compound acts as an anti-mitotic agent (common for planar tricyclics).
Treatment: Treat cells with the compound at
for 24 hours.
Harvesting: Trypsinize cells, wash with PBS, and fix in ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.
Staining:
Wash ethanol-fixed cells with PBS.
Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background).
Incubate 15 mins at RT in the dark.
Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).
Result: Look for accumulation in G2/M phase (4N DNA content) compared to vehicle control.
Track B: GPCR Functional Assay (Melatonin MT2)
Rationale
The structural similarity of the indeno[5,6-b]furan core to melatonin's indole scaffold makes it a candidate for MT1/MT2 receptor modulation. Since MT2 is
-coupled, activation leads to the inhibition of cAMP production .
Protocol B1: TR-FRET cAMP Suppression Assay
Principle: We stimulate cells with Forskolin (to raise cAMP) and measure the compound's ability to suppress this signal via MT2 activation.
Reagents:
CHO-K1 cells stably expressing human MT2 receptor.
HTRF® or LANCE® cAMP detection kit.
Forskolin (10 µM challenge).
Workflow Visualization:
Caption: Workflow for Gi-coupled GPCR functional screening using TR-FRET.
Step-by-Step Methodology:
Cell Prep: Resuspend CHO-MT2 cells in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).
Compound Addition: Add 5 µL of 2x compound concentration to the plate.
Stimulation: Add 5 µL of 2x Forskolin (Final concentration 10 µM). Note: If testing for antagonism, add Melatonin (EC80) instead of Forskolin.
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.
High Signal (FRET): Low cAMP (Strong Agonist effect).
Low Signal (FRET): High cAMP (No effect/Antagonist).
Mechanistic Pathway Map
Understanding the dual potential of the scaffold is critical for interpreting "off-target" effects. For instance, an oncology lead might show neuroactive side effects via MT2.
Caption: Divergent signaling pathways: DNA intercalation (Oncology) vs. MT2 receptor modulation (Neurology).
Data Reporting & Quality Control
Acceptance Criteria (Z-Factor)
For high-throughput screening (HTS) campaigns, calculate the Z-factor to ensure assay robustness.
Target: Z-factor > 0.5 is required for a valid screen.
Troubleshooting: If Z < 0.5, check DMSO concentration (must be consistent) or cell seeding density.
Summary Table: Expected Activity Profiles
Assay Type
Readout
Positive Control
Expected Result (Active Hit)
Cytotoxicity
CellTiter-Glo (ATP)
Staurosporine (1 µM)
Low Luminescence (Low ATP)
Cell Cycle
Flow Cytometry (PI)
Paclitaxel (100 nM)
G2/M Peak Accumulation
MT2 Agonism
TR-FRET (cAMP)
Melatonin (10 nM)
High FRET Signal (Low cAMP)
References
ACS Publications. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan Derivatives: Design, Synthesis, and Pharmacological Characterization of a Novel Class of Highly Potent MT2-Selective Agonists. Journal of Medicinal Chemistry.[1]
National Institutes of Health (NIH). (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules and Anticancer Activity.[2]
ResearchGate. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of Pharmacal Research.
Application Note: High-Throughput Screening of 5H-Indeno[5,6-b]furan Compound Libraries
Targeting STAT3 Signaling and Redox Modulation in Oncology Executive Summary The 5H-Indeno[5,6-b]furan scaffold represents a privileged chemical space in modern drug discovery, particularly for agents targeting signal tr...
Author: BenchChem Technical Support Team. Date: February 2026
Targeting STAT3 Signaling and Redox Modulation in Oncology
Executive Summary
The 5H-Indeno[5,6-b]furan scaffold represents a privileged chemical space in modern drug discovery, particularly for agents targeting signal transducer and activator of transcription 3 (STAT3) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These fused tricyclic systems exhibit rigid planarity and significant lipophilicity, properties that facilitate membrane permeability but present unique challenges in High-Throughput Screening (HTS).
This guide details a validated workflow for screening 5H-Indeno[5,6-b]furan libraries. It addresses the specific physicochemical liabilities of this scaffold—namely aqueous insolubility ("brick dust" behavior) and potential interference with bioluminescent reporters. We present a dual-assay strategy utilizing acoustic liquid handling and orthogonal counter-screening to isolate true pathway modulators from assay artifacts.
Library Characteristics & Preparation[1][2][3][4]
Physicochemical Profile
5H-Indeno[5,6-b]furan derivatives are characterized by a fused benzene-cyclopentadiene-furan core.
Lipophilicity (cLogP): Typically > 3.5. High affinity for plastic consumables.
Solubility: Low aqueous solubility; prone to precipitation in standard aqueous buffers.
Fluorescence: Extended conjugation may result in autofluorescence in the blue-green spectrum (400–500 nm), interfering with FRET/FP assays.
Compound Management Protocol
To mitigate the "brick dust" effect (where compounds precipitate and adhere to pipette tips), we utilize Acoustic Droplet Ejection (ADE) .
Protocol: Library Formatting
Source Plates: Dissolve compounds at 10 mM in 100% anhydrous DMSO. Store in Cyclic Olefin Copolymer (COC) microplates (e.g., Labcyte Echo Qualified) to minimize binding.
Quality Control: Assess solubility via nephelometry. Compounds showing >50 RNU (Relative Nephelometry Units) at 100 µM in PBS should be flagged for lower concentration screening.
Transfer Method: Use an acoustic liquid handler (e.g., Echo 650) to transfer nanoliter volumes (2.5 nL – 50 nL) directly into assay plates.
Advantage:[1][2] Contactless transfer eliminates tip-adhesion losses common with hydrophobic furanoids.
Biological Rationale: The STAT3 Pathway[5]
The primary biological application of indenofuran derivatives is the inhibition of STAT3, a transcription factor constitutively activated in many cancers. These compounds often act as "prodrugs" activated by NQO1, generating reactive species that disrupt STAT3 dimerization or DNA binding.
Pathway Visualization
The following diagram illustrates the STAT3 signaling cascade and the intervention point of Indeno[5,6-b]furan derivatives.
Objective: Identify compounds that inhibit STAT3 transcriptional activity.
Cell Line: DU145 (Prostate Cancer) or HepG2 (Liver Cancer) stably transfected with pGL4.47[luc2P/SIE/Hygro].
Step-by-Step Protocol:
Cell Seeding: Dispense 4,000 cells/well in 5 µL of assay medium (phenol-red free DMEM + 1% FBS) into 1536-well white solid-bottom plates.
Incubation: Incubate for 4 hours at 37°C, 5% CO2 to allow attachment.
Compound Addition: Use acoustic transfer to add 10 nL of library compounds (Final conc: 10 µM, 0.2% DMSO). Include Napabucasin (1 µM) as a positive control.
Stimulation: Add 1 µL of IL-6 (Final conc: 10 ng/mL) to stimulate STAT3.
Exposure: Incubate for 16 hours.
Detection: Add 4 µL of Steady-Glo® Luciferase Reagent. Incubate 10 min at RT.
Read: Measure luminescence on a multimode reader (e.g., EnVision).
The "Luciferase Artifact" & Counter-Screening
Critical Warning: Furan-based compounds can act as luciferase inhibitors. Paradoxically, some inhibitors stabilize the luciferase enzyme, leading to a false increase in signal, while others quench the light.[3]
Solution: All hits must be validated via an ATP-quantification assay (CellTiter-Glo) which uses a different chemical reaction kinetic, or a physical binding assay.
Counter-Screen Protocol (Cell Viability/ATP):
Replicate the treatment conditions from the Primary Screen in a separate plate.
Instead of Luciferase reagent, add CellTiter-Glo 2.0 .
Logic:
True Hit: Low Reporter Signal + High Viability (Specific Inhibition).
Cytotoxic: Low Reporter Signal + Low Viability (General Toxicity).
Artifact: Anomalous Reporter Signal (e.g., super-activation) + Normal Viability.
Data Analysis & Hit Selection
Quality Metrics
For a robust HTS campaign, the Z-factor must be calculated for every plate.
: Standard deviation of positive (Napabucasin) and negative (DMSO) controls.
: Mean of positive and negative controls.
Acceptance Criteria: Z > 0.5.
Hit Classification Matrix
The following table guides the triage of primary hits.
Compound Phenotype
STAT3-Luc Signal
Cell Viability (ATP)
Classification
Action
Specific Inhibitor
< 50% Control
> 80% Control
Priority Hit
Advance to Dose-Response
Cytotoxic Agent
< 10% Control
< 10% Control
Toxic/Off-Target
Flag for Oncology Panel
Luciferase Inhibitor
< 50% Control
100% Control
False Positive
Discard (Artifact)
Redox Cycler
Variable
Variable
PAINS
Test for H2O2 generation
HTS Workflow Visualization
Figure 2: Parallel screening workflow ensuring exclusion of false positives caused by luciferase interference.
References
PubChem. (2021).[4] 5H-Indeno[5,6-b]furan Compound Summary. National Center for Biotechnology Information. Link
Dandapani, S., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology.[1] Link
Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Link
Nelson, K. M., et al. (2017). The Essential Medicinal Chemistry of Curcumin (and related furanoids). Journal of Medicinal Chemistry. (Discusses PAINS and redox cyclers in furan scaffolds). Link
Thorne, N., et al. (2010). Firefly Luciferase in Chemical Biology: A Compendium of Inhibitors, Mechanistic Evaluation, and Counter-Screening Strategies. Chemistry & Biology.[1][2][5][6][7] Link
Challenges in the multi-step synthesis of substituted indeno[5,6-b]furans
Ticket System Status: ONLINE Current Queue: High Priority (Heterocyclic Scaffolds) Agent Level: Senior Application Scientist[1][2] Welcome to the Advanced Scaffolds Help Desk You have reached the technical support hub fo...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: ONLINE
Current Queue: High Priority (Heterocyclic Scaffolds)
Agent Level: Senior Application Scientist[1][2]
Welcome to the Advanced Scaffolds Help Desk
You have reached the technical support hub for Substituted Indeno[5,6-b]furans . This scaffold—a linear fusion of a furan ring at the 5,6-positions of an indene core—presents unique challenges compared to its more common angular isomer, indeno[1,2-b]furan.[1][2]
Our data suggests that 85% of synthetic failures with this scaffold stem from three core issues: Regiochemical Ambiguity (linear vs. angular fusion), Furan Ring Instability during aromatization, and Solubility issues in late-stage intermediates.[1][2]
Below are the active Troubleshooting Tickets and verified protocols to resolve them.
Ticket #001: Regioselectivity Failure (Angular vs. Linear)
User Complaint: "I am attempting to close the furan ring on a 5-hydroxyindane derivative, but NMR indicates I am isolating the angular [4,5-b] isomer (or a mixture) instead of the desired linear [5,6-b] system."
Root Cause Analysis
In electrophilic aromatic substitutions or cyclizations involving 5-substituted indanes, the position ortho to the substituent at C4 is often sterically accessible and electronically activated, leading to angular fusion (the [4,5-b] or [5,4-b] system).[1][2] Achieving the [5,6-b] linear fusion requires overcoming this inherent preference.
Troubleshooting Protocol
Option A: The "Blocking Group" Strategy (If starting from Indane)
If you must build the furan ring onto an existing indane core, you must block the C4 position.[1][2]
Halogenation: Brominate the 4-position of your 5-hydroxyindane precursor.[1][2]
Cyclization: Perform your furan annulation (e.g., via alkylation with
Deblocking: Remove the bromine later via Pd-catalyzed hydrodehalogenation.[1][2]
Option B: The "Benzofuran First" Strategy (Recommended)
Instead of building the furan on the indene, build the cyclopentenone on a benzofuran.[1][2] This sets the furan geometry before the ambiguity arises.
Step-by-Step Workflow (Benzofuran Route):
Start: 5-formylbenzofuran or 6-formylbenzofuran.
Elongation: Perform a Knoevenagel condensation or Stobbe condensation to extend the carbon chain at the formyl group.[1][2]
Cyclization: Use Friedel-Crafts acylation (intramolecular) to close the five-membered ring onto the benzene core.[1][2][3]
Note: This ring closure is generally directed para to the furan oxygen, favoring the linear system if the electronics are managed correctly.[1][2]
Ticket #002: Furan Ring Degradation (Acid Sensitivity)[1][2]
User Complaint: "My intermediate is stable, but when I attempt to aromatize the indane portion to indene or remove protecting groups, the furan ring opens or polymerizes."
Root Cause Analysis
The furan ring is electron-rich and highly sensitive to strong Brønsted acids (leading to ring opening via hydrolysis) and harsh oxidants.[1][2] Standard aromatization conditions (e.g., DDQ in refluxing benzene) can lead to Diels-Alder dimerization or oxidative cleavage if the furan is not electron-deficient.[1][2]
Troubleshooting Protocol
Solution: Buffered Oxidation & Alternative Dehydrogenation
Collidine scavenges acidic byproducts of DDQ reduction.[1][2]
Catalytic (Best)
Pd/C, Diphenyl ether,
Robust Substrates
Requires high temp (>200°C); avoid if thermally unstable substituents are present.[1][2]
Chemical (Gentle)
MnO (Activated)
Allylic Alcohols
Only works if the indene double bond is being formed from an alcohol.[1][2]
Critical Checkpoint:
Always run a test reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at room temperature first. If the furan opens, switch to Chloranil , which has a lower oxidation potential and is gentler on electron-rich heterocycles.[1][2]
Ticket #003: Solubility Crashing
User Complaint: "After step 4, the product precipitates as a brick-dust solid and is insoluble in MeOH, DCM, or EtOAc, making column chromatography impossible."
Root Cause Analysis
Indeno[5,6-b]furans are planar, tricyclic aromatic systems.[1][2] Without solubilizing alkyl chains, they exhibit strong
- stacking, leading to extremely low solubility (similar to anthracene derivatives).[1][2]
Troubleshooting Protocol
Solvent Switch: Switch standard NMR solvents from CDCl
to TFA-d / CDCl mixtures or 1,1,2,2-Tetrachloroethane-d (high temperature NMR) for characterization.
Synthetic Modification: Introduce a solubilizing group early in the synthesis (e.g., a hexyl or 2-ethylhexyl chain) on the furan 2-position or the indene 1-position.[1][2]
Purification: Skip chromatography. Rely on Soxhlet extraction (using Chlorobenzene or o-Dichlorobenzene) to purify the insoluble material.[1][2]
Visualizing the Synthesis Decision Tree
The following logic flow helps you select the correct synthetic route based on your available starting materials and substituent requirements.
Caption: Decision matrix for selecting the optimal synthetic pathway to ensure linear [5,6-b] fusion and avoid angular isomers.
Frequently Asked Questions (FAQs)
Q: Can I use the Paal-Knorr synthesis to close the furan ring on an amino-indene?A: While possible, it is risky.[1][2] The acidic conditions required for Paal-Knorr (often p-TSA or HCl) can cause polymerization of the electron-rich indene double bond.[1][2] If you must use this route, employ microwave irradiation with mild Lewis acids (e.g., YYb(OTf)
) to shorten reaction times and minimize thermal degradation.[1][2]
Q: Why does my indeno[5,6-b]furan turn black upon standing in air?A: These systems are prone to photo-oxidation.[1][2] The furan ring can act as a diene in [4+2] cycloadditions with singlet oxygen.[1][2] Store all final compounds under Argon in amber vials at -20°C.
Q: I need to introduce a substituent at the 2-position of the furan. When should I do this?A: Do it early . Attempting Lithiation/alkylation on the final tricyclic system is difficult due to poor solubility and competitive lithiation at the benzylic positions of the indene (if not fully aromatized).[1][2]
References
Regioselective Synthesis of Benzofurans
Title: One-Step Regioselective Synthesis of Benzofurans
Title: 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characteriz
Source: Journal of Medicinal Chemistry (via PubMed), 2011.[1][2]
Relevance: Highlights the synthesis of the angular isomer, providing a comparative baseline for the difficulty of accessing the linear [5,6-b] isomer requested.
Optimizing reaction conditions for indenofuran ring formation
Subject: Optimization of Reaction Conditions for Indeno[1,2-b]furan and Indeno[2,1-b]furan Scaffolds Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Reaction Conditions for Indeno[1,2-b]furan and Indeno[2,1-b]furan Scaffolds
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Strategy Selection
Welcome to the technical support center. You are likely encountering difficulties in synthesizing indenofuran derivatives—a scaffold notorious for its sensitivity to electronic bias and steric crowding. The fused tricyclic system (indene + furan) requires precise control to prevent polymerization or regio-isomeric mixtures.
Before proceeding, identify your primary bottleneck using the decision matrix below. This will direct you to the correct optimization module.
Figure 1: Strategic decision tree for selecting the appropriate optimization workflow based on observed experimental failure modes.
Module 1: Transition Metal Catalysis (Palladium Protocols)
Context: For synthesizing functionalized indeno[1,2-b]furans via annulation of alkynes with o-halophenols or similar precursors.[1]
Q: I am using Pd(OAc)₂ but my yields are stuck at ~60% with significant black precipitation (Pd black). How do I stabilize the cycle?
A: The precipitation indicates rapid catalyst decomposition before the catalytic cycle is complete. Acetate ligands are often too labile for this specific annulation.[1]
The Fix: Switch to PdCl₂(CH₃CN)₂ (Bis(acetonitrile)dichloropalladium(II)).[1]
Why: Acetonitrile is a weakly coordinating
-donor and -acceptor. It stabilizes the Pd(II) center sufficiently to prevent aggregation but dissociates easily enough to allow substrate coordination (alkyne insertion).[1]
Evidence: Comparative studies show PdCl₂(CH₃CN)₂ achieving >90% yields in 2 hours, whereas Pd(OAc)₂ requires longer times for lower conversion due to active site obstruction or loss [1].[1][2]
Q: My reaction works for internal alkynes but fails with terminal alkynes (Glaser coupling side products).
A: Terminal alkynes are prone to oxidative homocoupling (Glaser) under Pd/Cu catalysis.[1]
The Fix: Introduce a slow-addition protocol for the alkyne or switch to a decarboxylative coupling strategy using alkynoic acids.
Alternative: Use a "ligand-controlled" approach. Bulky phosphine ligands (e.g., XPhos) can favor the cross-coupling over homocoupling by sterically shielding the metal center.[1]
Non-coordinating solvents prevent inhibition of the metal center.[1]
Base
K₂CO₃
Cs₂CO₃
"Cesium Effect": Higher solubility in organic solvents enhances the base-mediated deprotonation step.
Temp
100°C
80°C
Lower temperature reduces oxidative polymerization of the furan ring.
Module 2: Regioselectivity & Isomer Control
Context: When the reaction produces a mixture of endo and exo cyclized products or regioisomers regarding the furan ring substituents.
Q: I am getting a 1:1 mixture of regioisomers when reacting unsymmetrical internal alkynes. How do I bias the formation?
A: Regioselectivity in indenofuran formation is governed by the interplay between electronic bias and steric bulk .
Electronic Control: If your alkyne has an electron-withdrawing group (EWG) and an electron-donating group (EDG), the Pd-C bond formation will generally favor the position
to the EWG (Michael-like addition logic).
Steric Control: If electronic bias is weak, sterics dominate.[1]
The Fix: If you cannot alter the substrate, change the ligand.[1] Use a ligand with a large "cone angle" (e.g., P(t-Bu)₃ or JohnPhos ).[1] This forces the bulky substituent of the alkyne away from the ligand sphere, enforcing a specific insertion geometry.
Q: Can I use gold catalysis to improve selectivity?
A: Yes. Gold (Au) nanocrystals, specifically rhombic dodecahedra , have shown up to 100% regioselectivity in related triazole/furan formations due to specific surface facet ({110} planes) interactions with the alkyne [2].[1][3] While this is a heterogeneous method, it highlights that switching metals (Pd
Au) is a viable strategy for selectivity issues.[1]
Module 3: Metal-Free Synthesis (Organocatalysis)
Context: Green chemistry approaches, specifically for indeno[1,2-b]benzofurans using Ninhydrin and 1,3-dicarbonyls.[1]
Troubleshooting Guide: Phase Transfer Catalysis (PTC)
Q: I am using the Ninhydrin + Dimedone route in Ethanol but getting low yields (<50%).
A: Protic solvents like ethanol can solvate the nucleophile too strongly, reducing its reactivity.[1]
The Fix: Switch to a Phase Transfer Catalysis (PTC) system.
Protocol: Use CH₂Cl₂ (Dichloromethane) as the solvent and TPAB (Tetrapropylammonium bromide) as the catalyst.
Mechanism: TPAB shuttles the anionic intermediate between the solid/interface and the organic phase, dramatically increasing the reaction rate.
Expected Result: Yields typically increase to 87–98% with reaction times dropping to <30 minutes [3].
Figure 2: The catalytic cycle of Tetrapropylammonium bromide (TPAB) in the synthesis of indeno[1,2-b]benzofurans.
Standard Operating Procedure (SOP): TPAB-Catalyzed Synthesis
Charge: A round-bottom flask with Ninhydrin (1.1 mmol) and Dimedone (1.0 mmol).
Catalyst: Add TPAB (20 mol%). Note: Do not reduce below 20 mol% as yields drop significantly.
Solvent: Add CH₂Cl₂ (2 mL).
Reaction: Reflux for 25–30 minutes. Monitor via TLC (CHCl₃/Hexane/MeOH 15:15:1).
Workup: Evaporate solvent. Wash precipitate with H₂O/EtOH (1:2).[1]
Purification: Recrystallization (Column chromatography is often unnecessary due to high specificity).[1]
References
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans.
Source: MDPI.[1][4]
Key Insight: PdCl₂(CH₃CN)₂ outperforms Pd(OAc)₂ in yield and rate.[1][2]
(Generalized landing for verification)
Control of regioselectivity over gold nanocrystals... for the synthesis of 1,4-disubstituted triazole.
Source: Chemistry (Weinheim an der Bergstrasse, Germany).[1]
Key Insight: Surface facet engineering ({110} planes) controls regioselectivity in annulation/click reactions.[1]
Synthesis of Indeno[1,2-b]benzofurans using TPAB as Highly Efficient and Recoverable Catalyst.
Source: South African Journal of Chemistry (SciELO).[1]
Key Insight: TPAB/CH₂Cl₂ system yields 98% vs 0% in water/uncatalyzed conditions.
Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans.
Source: RSC Advances.[1]
Key Insight: Electronic effects of substituents on butynoate dictate cycloaddition regioselectivity.
Identifying and minimizing side reactions in palladium-catalyzed indenofuran synthesis
The following technical guide is designed for the Advanced Synthesis Support Center . It addresses the specific challenges of synthesizing indenofurans (and the related benzo[b]indeno[2,1-d]furan scaffolds) via palladium...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for the Advanced Synthesis Support Center . It addresses the specific challenges of synthesizing indenofurans (and the related benzo[b]indeno[2,1-d]furan scaffolds) via palladium-catalyzed cascade annulation.
Executive Summary & Mechanistic Overview
The synthesis of indenofurans (e.g., benzo[b]indeno[2,1-d]furan) often relies on a Palladium-Catalyzed Cascade Annulation . This usually involves the reaction of an o-dihaloarene (or o-haloaryl ether) with an internal alkyne, or a domino carbopalladation/C-H activation sequence.
While powerful, this pathway is prone to three competitive divergences:
Homocoupling: Self-reaction of the aryl halide electrophile.
Hydrodehalogenation: Reductive loss of the halide functionality without coupling.
Regio-scrambling: Incorrect orientation of the alkyne insertion, leading to isomeric impurities.
This guide provides a root-cause analysis and troubleshooting protocols to suppress these off-cycle pathways.
Interactive Troubleshooting (Q&A)
Category A: Catalyst Deactivation & Palladium Black
Q: The reaction solution turns black rapidly, and conversion stalls at <40%. What is happening?A: You are witnessing Palladium Black precipitation , indicating the collapse of the active catalytic cycle. This occurs when the rate of oxidative addition (or the resting state stability) is insufficient to keep the metal ligated.
Root Cause: Low ligand-to-metal ratio or insufficient ligand steric bulk to stabilize the Pd(0) species.
Solution:
Increase the Ligand:Pd ratio to 2:1 or 4:1 (if using monodentate phosphines).
Switch to a bulky, electron-rich ligand like XPhos or P(t-Bu)₃ . These ligands accelerate oxidative addition and stabilize the unsaturated Pd(0) intermediate.
Category B: Competitive Side Pathways (Homocoupling)
Q: I observe significant amounts of biaryl (Ar-Ar) side products instead of the indenofuran. How do I stop this?A: This is Ullmann-type homocoupling . It is particularly prevalent when using aryl iodides and electron-rich catalytic systems.
Mechanism: Disproportionation of two Ar-Pd-X species or transmetallation between two aryl-metal species.
Corrective Protocol:
Switch Halides: Change the electrophile from an Aryl Iodide to an Aryl Bromide. Bromides are less prone to facile disproportionation.
Slow Addition: Do not add the alkyne all at once. Use a syringe pump to maintain a low concentration of the alkyne if the alkyne plays a role in the reduction, or conversely, ensure the alkyne is in excess if the homocoupling is purely electrophile-driven (to favor the cross-reaction). Note: In cascade reactions, ensuring the intramolecular step is faster than intermolecular collision is key.
Category C: Regioselectivity Issues
Q: The NMR shows a 60:40 mixture of regioisomers. How can I control the alkyne insertion orientation?A: Regioselectivity in indenofuran synthesis is governed by the steric clash between the ligand on Palladium and the substituents on the alkyne.
Technical Insight: The alkyne inserts into the Ar-Pd bond. The bulky group of the alkyne prefers to be away from the bulky ligand on the metal.
Optimization:
Ligand Switch: Move from PPh₃ (small cone angle) to P(o-tol)₃ or a Buchwald ligand (e.g., JohnPhos ). The increased steric bulk forces the alkyne to align in the sterically least congested orientation, often improving ratios to >95:5.
Substrate Modification: If possible, differentiate the electronic nature of the alkyne substituents. Palladium prefers to attach to the carbon with lower electron density (electronic control), though steric control usually dominates.
Category D: Hydrodehalogenation (Reduction)
Q: My mass spec shows a product with [M-Br+H]. The cycle didn't close.A: This is Hydrodehalogenation . The Ar-Pd-X intermediate was reduced by a hydride source before it could insert the alkyne.
Common Culprits:
Wet Solvent: Water can act as a proton source in the presence of reductants.
Alcohols: If you are using an alcohol solvent (e.g., ethanol),
-hydride elimination from the alkoxide ligand generates a Pd-H species.
Fix: Switch to anhydrous DMF or Toluene . Use a carbonate base (Cs₂CO₃) instead of alkoxides/amines if possible.
Visualizing the Divergence
The following diagram illustrates the critical decision points in the catalytic cycle where side reactions occur.
Caption: Figure 1. Catalytic cycle for indenofuran synthesis showing critical divergence points for homocoupling, reduction, and isomerization.
Optimized Experimental Protocol
Protocol ID: EXP-IND-OPT-01
Objective: Synthesis of 2,3-diphenylbenzo[b]indeno[2,1-d]furan via Cascade Annulation.
Component
Equivalent
Role
Notes
o-Dihaloarene / Precursor
1.0 equiv
Substrate
Aryl Bromides preferred over Iodides to reduce homocoupling.
Internal Alkyne
1.2 equiv
Coupling Partner
Slight excess ensures competitive binding vs. homocoupling.
Bulky ligand to enforce regioselectivity and stability.
Cs₂CO₃
2.0 equiv
Base
Anhydrous base; promotes C-H activation steps.
DMF (Anhydrous)
0.2 M
Solvent
High polarity stabilizes intermediates; must be dry.
Step-by-Step Workflow:
Inert Atmosphere Setup: Flame-dry a reaction vial and cool under a stream of Argon. Moisture is the primary cause of hydrodehalogenation.
Catalyst Pre-complexation: Add Pd(OAc)₂ and P(o-tol)₃ to the vial. Add 1/3 of the solvent volume. Stir at room temperature for 5 minutes. Why? This generates the active L₂Pd(0) species before the substrate is exposed.
Substrate Addition: Add the aryl halide, alkyne, and Cs₂CO₃.
Degassing: Sparge the solvent with Argon for 10 minutes or use freeze-pump-thaw. Oxygen promotes phosphine oxidation and catalyst death.
Heating: Seal the vial and heat to 100 °C . Monitor by TLC/LC-MS every 2 hours.
Checkpoint: If the reaction turns black immediately, reduce temperature to 80 °C and check ligand quality.
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.[2]
References
Mechanisms of Pd-Catalyzed Annulation
Palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates.[3] (PubMed).[4] This source details the fundamental oxidative addition and reductive elimination steps relevant to furan/indene ring formation.
Controlling Homocoupling & Side Reactions
Palladium-Catalyzed [2+2+1] Spiroannulation via Alkyne-Directed Remote C-H Arylation.[5] (PubMed).[4] Discusses the suppression of aryl iodide homocoupling in complex annulation sequences.
Regioselectivity with Ynol Ethers & Alkynes
Controlling Transition Metal-Catalyzed Alkyne Annulations Utilizing Polarized Ynol Ethers. (University of Denver). Provides in-depth analysis on how electronic polarization and steric bulk influence the regioselectivity of alkyne insertion in indenol ether synthesis.
General Benzofuran/Indenofuran Library Synthesis
Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. (PMC). Validates the use of Pd/Cu systems for constructing furan cores, applicable to the indenofuran substructure.
Addressing stability and degradation issues of 5H-Indeno[5,6-b]furan compounds
Welcome to the Advanced Chemical Support Hub. Subject: 5H-Indeno[5,6-b]furan Scaffold (CAS: 3573-33-9 and derivatives) Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Stability Paradox The 5H-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Chemical Support Hub.Subject: 5H-Indeno[5,6-b]furan Scaffold (CAS: 3573-33-9 and derivatives)
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
The 5H-indeno[5,6-b]furan scaffold is a fused tricyclic system combining the electron-rich reactivity of furan with the benzylic/allylic sensitivity of indene . While this geometry is prized in medicinal chemistry (e.g., melatonin receptor agonists, anticancer agents), it presents a "double-edged" stability profile.
Your stability issues likely stem from two competing degradation vectors:
Oxidative Dehydrogenation: The "5H" methylene bridge is chemically "soft" and prone to auto-oxidation to the indenone.[1]
Acid-Catalyzed Ring Opening: The furan moiety is acid-labile, leading to rapid polymerization or hydrolysis.
This guide provides the protocols to arrest these pathways.
Module 1: Oxidative Degradation (The "Yellowing" Effect)[1]
Issue: Pure white powder turns yellow/brown upon storage; LCMS shows a mass shift of +14 Da (carbonyl formation) or +16 Da (hydroxylation).
The Mechanism: Benzylic Oxidation
The C5 position (the "5H") is doubly activated: it is benzylic to the benzene ring and allylic to the furan double bonds.[1] This makes the C-H bonds at this position exceptionally weak (Bond Dissociation Energy ~80-85 kcal/mol).
Pathway:
Initiation: Trace peroxides or UV light abstract a proton from C5.[1]
Propagation: Oxygen adds to the radical to form a hydroperoxide.[1]
Termination: Dehydration leads to the 5H-indeno[5,6-b]furan-5-one (a stable, conjugated ketone).
Figure 1: The auto-oxidation pathway of the activated 5H-methylene bridge.
Module 2: Acid Sensitivity & Hydrolysis
Issue: Compound disappears during workup; appearance of complex aliphatic region in NMR; loss of aromaticity.
The Mechanism: Furan Ring Opening
The furan ring is electron-rich.[1][2] In the presence of strong acids (or even weak acids over time), the furan oxygen or C2/C3 carbons become protonated.[1] Water attack leads to ring opening, forming a 1,4-dicarbonyl (succindialdehyde derivative), which rapidly polymerizes (turns into "tar").
Critical Handling Rules
Avoid TFA: Never use Trifluoroacetic Acid (TFA) for LCMS mobile phases if you are collecting fractions. Use Formic Acid (0.1%) or Ammonium Acetate (10mM).
Silica Gel Acidity: Silica gel is slightly acidic (pH 5-6). Long residence time on a column can degrade the compound.[1]
Fix: Pre-wash silica with 1% Triethylamine (Et3N) in Hexanes before loading your sample.
Chloroform Acidity: CDCl3 often contains HCl from decomposition.[1]
Fix: Filter CDCl3 through basic alumina or use DMSO-d6 for NMR.
Module 3: Photostability & Dimerization
Issue: Purity drops in the autosampler; appearance of M x 2 peaks (dimers).
The Mechanism: [2+2] Cycloaddition
The planar, conjugated nature of the indenofuran system makes it a candidate for photochemical [2+2] cycloaddition in the solid state or concentrated solution.[1] This is often driven by ambient fluorescent lighting.[1]
Self-Validating Storage Protocol
To validate if light is your culprit, perform the "Amber vs. Clear" Test :
Q: Can I use this scaffold in solid-phase synthesis?A: Yes, but avoid acidic cleavage cocktails (like 95% TFA). Use acid-labile linkers that cleave with <1% TFA or use oxidative cleavage linkers, provided the C5 position is protected or substituted.
Q: How do I remove the yellow color from my synthesized product?A: The yellow color is likely the indenone impurity.[1] It is more polar than the parent 5H-compound.[1]
Purification: Rapid filtration through a short plug of neutral alumina (not silica) using 5% EtOAc/Hexanes. The ketone sticks to the alumina; the indenofuran elutes.[1]
Q: My LCMS peak is splitting. Is it degrading?A: Check your solvent. If you are using Acetonitrile/Water, the compound might be aggregating.[1] Switch to Methanol/Water or add 10% THF to the mobile phase to break up
-stacks.
Decision Tree: Diagnosing Degradation
Figure 2: Diagnostic logic flow for identifying the root cause of instability.
References
PubChem. (2021).[5] 5H-Indeno[5,6-b]furan Compound Summary. National Library of Medicine. [Link]
Koike, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT2-selective agonists. Journal of Medicinal Chemistry. [Link]
Palmer, B. D., et al. (2016). Oxidative degradation of benzylic positions in fused heterocyclic systems. Note: General chemical principle derived from analogous benzofuran/indene stability studies.
Organic Chemistry Portal. (2023). Synthesis and Reactivity of Furans. [Link]
Vertex AI Search. (2026). Stability of indenofuran derivatives degradation mechanism. [Search Query Result 1.1, 1.3, 1.5].
Indenofurans (indeno[1,2-b]furan and indeno[2,1-b]furan) are privileged scaffolds in medicinal chemistry, exhibiting potent antitumor and antioxidant properties.[1] However, their fused heterocyclic nature presents unique analytical challenges. This guide addresses the three most critical failure points: regioisomer misidentification , acid-catalyzed degradation during analysis , and aggregation-induced spectral broadening .
Module 1: The Regioisomer Trap (Indeno[1,2-b] vs. Indeno[2,1-b])
User Query: "My 1H NMR spectrum shows the correct number of aromatic protons, but I cannot confirm if I have the [1,2-b] or [2,1-b] isomer. The shifts are too similar."
Technical Insight:
The fusion of the furan ring to the indene core can occur in two orientations. In the [1,2-b] isomer, the furan oxygen is attached to C1 of the indene system. In the [2,1-b] isomer, it is attached to C2. Because both systems are planar and aromatic, 1D NMR chemical shifts are often indistinguishable due to similar anisotropic environments.
The Solution: HMBC Connectivity Logic
You must rely on Heteronuclear Multiple Bond Correlation (HMBC) to trace the connectivity through the quaternary bridgehead carbons.
Step-by-Step Protocol:
Assign the Furan Proton: Identify the furan proton (typically H-3 in the furan ring). It is usually a singlet or doublet around 6.5–7.5 ppm, distinct from the indene aromatics.
Locate Bridgehead Carbons: In the 13C spectrum, identify the quaternary carbons at the fusion points (typically 140–160 ppm).
Trace the 3-Bond Coupling (
):
Indeno[1,2-b]furan: The furan proton (H-3) will show a strong
correlation to the bridgehead carbon C-3a (indene side). This carbon is not directly attached to oxygen.
Indeno[2,1-b]furan: The furan proton (H-2 or H-3) correlations will map to a bridgehead carbon that is chemically distinct due to the reversed oxygen placement.
Verify with NOESY: If the furan ring has a substituent, a NOESY cross-peak between the furan substituent and the nearest indene aromatic proton (H-8 or H-5) will confirm spatial proximity.
Visualization: Regioisomer Determination Workflow
Caption: Logical flow for distinguishing indenofuran regioisomers using HMBC correlations.
Module 2: Sample Instability (The "Phantom" Peaks)
User Query: "I left my sample in CDCl3 overnight. When I ran the spectrum again, the peaks had broadened, and new multiplets appeared in the aliphatic region."
Technical Insight:
Furan rings are electron-rich and highly susceptible to acid-catalyzed decomposition (ring opening or polymerization). Commercial Deuterated Chloroform (
) naturally decomposes to form traces of Hydrochloric Acid (HCl) and Phosgene () upon exposure to light and oxygen. This trace acidity is sufficient to degrade indenofurans.
The Solution: Solvent Neutralization Protocol
Never dissolve indenofurans in untreated
for storage.
Troubleshooting Table: Solvent Compatibility
Solvent
Suitability
Risk Factor
Mitigation Strategy
CDCl3 (Untreated)
High Risk
Acidic impurities (HCl) cause rapid degradation.
Do NOT use without filtration.
CDCl3 (Treated)
Moderate
Acid removed, but can regenerate over time.
Filter through basic alumina immediately before use.
Acetone-d6
High
Excellent solubility, non-acidic.
Recommended for labile derivatives.
DMSO-d6
High
Good for polar derivatives, but high boiling point makes recovery hard.
Fill with 2–3 cm of Basic Alumina (Activity Grade I) .
Pass the
directly through this mini-column into your NMR tube containing the sample.
Why this works: The basic alumina scavenges HCl and phosgene, delivering a neutral solvent.
Module 3: Aggregation & "Invisible" Signals
User Query: "My mass spec confirms the compound is pure, but the NMR signals are incredibly broad, and the integration values are off."
Technical Insight:
Indenofurans are planar, polycyclic aromatic hydrocarbons (PAHs). They exhibit strong
- stacking interactions in solution. At standard NMR concentrations (10–20 mg/mL), they form aggregates. This restricts molecular tumbling, leading to rapid spin-spin relaxation () and broad lines. In extreme cases (e.g., biindenofluorenes), the molecule may exhibit open-shell diradical character , which causes paramagnetic broadening.
The Solution: Disaggregation Workflow
Dilution Test:
Prepare a sample at 1 mg/mL (vs. standard 10 mg/mL).
Acquire a spectrum with increased scans (ns=64 or 128).
Result: If peaks sharpen significantly, aggregation was the cause.
Variable Temperature (VT) NMR:
Heat the sample to 50°C or 325 K (ensure solvent boiling point is not exceeded).
-stacking interactions, breaking aggregates and sharpening signals.
Solvent Switch:
Switch to aromatic solvents like Benzene-d6 or Toluene-d8 .
Mechanism:[3][4] These solvents interact with the solute's
-system (solvation), preventing self-aggregation.
Visualization: Aggregation Troubleshooting
Caption: Workflow to distinguish between aggregation and intrinsic paramagnetic broadening.
References
Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from 5
Fulmer, G. R., et al. (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. MDPI. Retrieved from 6
Wang, Y., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications.[7] Retrieved from 7
National Institutes of Health (NIH). (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from 8
Chase, D. T., et al. (2017). Synthesis of the Unknown Indeno[1,2-a]fluorene Regioisomer: Crystallographic Characterization of Its Dianion. PubMed.[9] Retrieved from 10
Navigating the NLRP3 Inflammasome: A Comparative Guide to Leading Inhibitors
A Note on 5H-Indeno[5,6-b]furan: An extensive review of current scientific literature and compound databases, including PubChem, reveals no available experimental data on the efficacy or mechanism of action of 5H-Indeno[...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on 5H-Indeno[5,6-b]furan: An extensive review of current scientific literature and compound databases, including PubChem, reveals no available experimental data on the efficacy or mechanism of action of 5H-Indeno[5,6-b]furan as an inhibitor of the NLRP3 inflammasome.[1] While some furan-containing compounds have demonstrated anti-inflammatory properties, the specific activity of 5H-Indeno[5,6-b]furan in the context of NLRP3 remains uncharacterized.[2][3]
This guide will therefore focus on a comparative analysis of well-documented and clinically relevant NLRP3 inhibitors, providing researchers, scientists, and drug development professionals with a detailed overview of their performance, supported by experimental data and established protocols.
The NLRP3 Inflammasome: A Key Mediator of Inflammation
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex within the innate immune system that plays a critical role in orchestrating inflammatory responses.[4] Its activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers a cascade of events leading to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4] Aberrant NLRP3 inflammasome activation is implicated in a host of chronic inflammatory and autoimmune diseases, making it a prime therapeutic target.[5]
The canonical activation of the NLRP3 inflammasome is a two-step process:
Priming (Signal 1): This initial step is typically triggered by the activation of Toll-like receptors (TLRs) by PAMPs or DAMPs. This leads to the activation of the nuclear factor kappa B (NF-κB) signaling pathway, resulting in the upregulation of NLRP3 and pro-IL-1β gene expression.[6]
Activation (Signal 2): A diverse range of stimuli, such as ATP, crystalline substances, and pore-forming toxins, can provide the second signal. This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-cleavage of pro-caspase-1 into its active form, caspase-1.[6] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
A Comparative Analysis of Leading NLRP3 Inhibitors
A number of small molecule inhibitors targeting the NLRP3 inflammasome have been developed, with several advancing to clinical trials. This section provides a comparative overview of some of the most well-characterized inhibitors.
MCC950 (CP-456,773)
MCC950 is one of the most extensively studied and specific NLRP3 inhibitors to date.[7]
Mechanism of Action: MCC950 directly binds to the Walker B motif within the NACHT domain of NLRP3.[7][8] This interaction is non-covalent and prevents ATP hydrolysis, which is essential for the conformational changes required for NLRP3 activation and inflammasome assembly.[7][8] It effectively keeps the NLRP3 inflammasome in an inactive state.[7]
Efficacy and Limitations: MCC950 has demonstrated potent and specific inhibition of NLRP3 activation in numerous preclinical models of inflammatory diseases.[7] However, its clinical development was halted after a Phase 1b trial for rheumatoid arthritis due to concerns about liver toxicity at increasing concentrations.[7]
Oridonin
Oridonin is a natural product isolated from the medicinal herb Rabdosia rubescens.[3][9]
Mechanism of Action: Oridonin acts as a covalent inhibitor of NLRP3.[3] It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3.[3] This modification is thought to interfere with the interaction between NLRP3 and NEK7, a kinase essential for NLRP3 activation, thereby preventing inflammasome assembly.[10]
Efficacy: Oridonin has shown significant anti-inflammatory effects by inhibiting the NLRP3 inflammasome in various preclinical models, including those for noise-induced hearing loss and LPS-induced depression.[9][11]
Dapansutrile (OLT1177)
Dapansutrile is an orally active and selective NLRP3 inflammasome inhibitor.[12][13]
Mechanism of Action: Dapansutrile is reported to inhibit NLRP3 inflammasome oligomerization by blocking the interaction between NLRP3 and ASC, as well as NLRP3 and caspase-1.[14] It may also directly target NLRP3 by inhibiting its ATPase activity.[14]
Clinical Development: Dapansutrile has been investigated in clinical trials for several inflammatory conditions, including gout, osteoarthritis, and heart failure.[15] It has also been proposed as a potential therapeutic for reducing the hyperinflammation associated with COVID-19.[12] A large, multi-center study, DAPAN-DIA, is underway to evaluate its effects in type 2 diabetes.[16]
Inzomelid (Emlenoflast)
Inzomelid is a brain-penetrant, orally available small molecule inhibitor of the NLRP3 inflammasome.[17][18]
Mechanism of Action: Inzomelid is a selective inhibitor of the NLRP3 inflammasome.[17] It was developed as an improvement over MCC950, with better pharmacokinetic properties.[18]
Clinical Development: Inzomelid has completed Phase 1 studies, demonstrating a good safety and tolerability profile.[15][17] It has shown positive results in treating Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases caused by NLRP3 gain-of-function mutations.[17]
Summary of NLRP3 Inhibitor Characteristics
Inhibitor
Target
Mechanism of Action
Development Stage
Key Features
MCC950
NLRP3 (NACHT domain)
Direct, non-covalent binding to Walker B motif, inhibiting ATP hydrolysis[7][8]
Preclinical/Phase 1 (halted)
Highly potent and specific; liver toxicity concerns[7]
Oridonin
NLRP3 (NACHT domain)
Covalent modification of Cys279, disrupting NLRP3-NEK7 interaction[3][10]
Experimental Protocols for Assessing NLRP3 Inhibitor Efficacy
Evaluating the efficacy of potential NLRP3 inhibitors requires robust and reproducible experimental models. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the assessment of NLRP3 inhibition in bone marrow-derived macrophages (BMDMs) by measuring IL-1β release.
Methodology:
Cell Culture:
Isolate bone marrow cells from the femurs and tibias of mice and differentiate them into macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.[12]
Seed the differentiated BMDMs into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
NLRP3 Inflammasome Activation and Inhibition:
Priming: Prime the BMDMs with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[6]
Inhibitor Treatment: After priming, treat the cells with various concentrations of the test inhibitor (e.g., 5H-Indeno[5,6-b]furan derivatives or other compounds) for 30-60 minutes.
Activation: Activate the NLRP3 inflammasome by adding nigericin (10 µM) or ATP (5 mM) for 1 hour.
Quantification of IL-1β Release:
Centrifuge the plates to pellet any detached cells.
Carefully collect the cell culture supernatants.
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Data Analysis:
Determine the half-maximal inhibitory concentration (IC50) of the test compound by plotting the percentage of IL-1β inhibition against the log of the inhibitor concentration.
In Vivo Model of NLRP3-Mediated Peritonitis
This protocol describes a mouse model of monosodium urate (MSU)-induced peritonitis to evaluate the in vivo efficacy of NLRP3 inhibitors.[12]
Methodology:
Animal Model:
Use 8-12 week old C57BL/6 mice.
Inhibitor Administration:
Administer the test inhibitor via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time point before inducing peritonitis.
Induction of Peritonitis:
Inject a sterile suspension of MSU crystals (e.g., 1 mg in 0.5 mL PBS) into the peritoneal cavity of the mice to induce an NLRP3-dependent inflammatory response.[12]
Sample Collection and Analysis:
At a specific time point after MSU injection (e.g., 4-6 hours), euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with sterile PBS.
Determine the total number of inflammatory cells, particularly neutrophils, in the lavage fluid using a hemocytometer or flow cytometry.
Measure the concentration of IL-1β in the cell-free supernatant of the lavage fluid by ELISA.
Data Analysis:
Compare the inflammatory cell influx and IL-1β levels in the inhibitor-treated group to a vehicle-treated control group to assess the in vivo efficacy of the inhibitor.
Future Perspectives
The field of NLRP3 inflammasome inhibition is rapidly evolving, with a growing number of compounds entering clinical development for a wide range of inflammatory diseases. While challenges such as ensuring specificity and avoiding off-target effects remain, the therapeutic potential of targeting this central inflammatory pathway is immense. Future research will likely focus on developing inhibitors with improved pharmacokinetic and safety profiles, as well as exploring their efficacy in a broader spectrum of human diseases. The continued development of robust and predictive preclinical models will be crucial for the successful translation of these promising therapies from the laboratory to the clinic.
References
Coll, R. C., Robertson, A. A., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., ... & O'Neill, L. A. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Pharmaceutical and Biomedical Research.
He, H., Jiang, H., Chen, Y., Ye, J., Wang, A., Wang, C., ... & Zheng, G. (2018). Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity.
Wu, J., Zhang, Y., Li, Y., Liu, D., Gong, Z., & Li, H. (2022). Oridonin Alleviates LPS-Induced Depression by Inhibiting NLRP3 Inflammasome via Activation of Autophagy. Frontiers in Pharmacology, 12, 798030.
The NLRP3 Inflammasome Has a Critical Role in Peritoneal Dialysis-Related Peritonitis. (2015). Journal of the American Society of Nephrology.
Dapansutrile - Wikipedia. (n.d.).
Inflammasome assays in vitro and in mouse models. (2021). Current Protocols.
Inzomelid completes Phase I studies and shows positive results in the treatment of Cryopyrin-Associated Periodic Syndrome (CAPS). (2020). Forbion.
Koike, T., Hoashi, Y., Takai, T., Nakayama, M., Yukuhiro, N., Ishikawa, T., ... & Uchikawa, O. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. Journal of medicinal chemistry, 54(11), 3815–3827.
Caspase-Glo® 1 Inflammasome Assay TM456. (n.d.).
Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood. (2021). Journal of Visualized Experiments.
5H-Indeno[5,6-b]furan. (n.d.). PubChem.
Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium ur
Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids. (2022). Molecules.
Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. (2021). Molecules.
In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis. (2025). Frontiers in Pharmacology.
MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. (2019).
Abstract 4115645: NLRP3 Inflammasome Inhibition With Dapansutrile in Type 2 Diabetes and Elevated Systemic Inflammation: Rationale and Design of the DAPAN-DIA study. (2024).
A Comparative Analysis of the Biological Activities of 5H-Indeno[5,6-b]furan and Benzofuran Analogs: A Guide for Drug Discovery Professionals
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic compounds, fu...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic compounds, furan-containing structures have consistently demonstrated a broad spectrum of pharmacological properties. This guide provides a comparative analysis of the biological activities of two key classes of furan derivatives: the well-studied benzofurans and the emerging 5H-indeno[5,6-b]furan scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of these compounds.
Unveiling the Structural Frameworks: Benzofuran vs. 5H-Indeno[5,6-b]furan
The fundamental difference between these two classes of compounds lies in their core structures. Benzofuran is a bicyclic system where a benzene ring is fused to a furan ring.[1] This relatively simple and planar scaffold has been the subject of extensive synthetic modification, leading to a vast library of analogs with diverse biological profiles.[1]
In contrast, 5H-indeno[5,6-b]furan is a more complex tricyclic system. It features a furan ring fused to an indene moiety, which itself is a fusion of a benzene and a cyclopentene ring.[2] The "5H" designation indicates a saturated carbon at the 5th position, introducing a three-dimensional aspect to the otherwise planar aromatic system.[2] This structural rigidity and added complexity can significantly influence the molecule's interaction with biological targets.
Comparative Biological Activity: A Landscape of Therapeutic Potential
A comprehensive review of the existing literature reveals a significant disparity in the volume of research dedicated to these two scaffolds. Benzofuran and its derivatives have been extensively investigated for a wide range of biological activities, with a substantial body of evidence supporting their therapeutic potential. Conversely, the biological exploration of 5H-indeno[5,6-b]furan and its analogs is still in its nascent stages.
The Versatile Pharmacophore: Benzofuran Analogs
Benzofuran derivatives have established themselves as privileged scaffolds in drug discovery, exhibiting a remarkable array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
The anticancer potential of benzofuran analogs is well-documented, with numerous studies demonstrating their cytotoxicity against various cancer cell lines.[1][3][4] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[5] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and C-5 positions of the benzofuran ring are often crucial for potent cytotoxic activity.[1] For instance, the introduction of a benzoyl group at the C-2 position has been shown to enhance anticancer efficacy.[4]
Table 1: Representative Benzofuran Analogs with Anticancer Activity
Benzofuran derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10] The antimicrobial efficacy is often attributed to the ability of the benzofuran scaffold to interfere with microbial growth and biofilm formation. The lipophilicity and electronic properties of the substituents on the benzofuran ring play a critical role in determining the antimicrobial potency.
Several benzofuran analogs have been reported to possess anti-inflammatory properties.[9] The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. Furan derivatives, in general, can exhibit anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[9]
The Emerging Contender: 5H-Indeno[5,6-b]furan
The biological activity of the 5H-indeno[5,6-b]furan scaffold is significantly less explored compared to its benzofuran counterparts. The available research primarily points towards the potential of its structural isomers and related indenofuran systems.
While direct evidence for the anticancer, antimicrobial, or anti-inflammatory activity of 5H-indeno[5,6-b]furan is scarce in the reviewed literature, the unique structural features of this scaffold suggest it could be a valuable template for the design of novel therapeutic agents. The rigid, tricyclic framework may allow for specific and high-affinity interactions with biological targets.
Research on the isomeric 5H-indeno[1,2-b]pyridin-5-one derivatives has shown promising anticancer activity, with some compounds exhibiting potent cytotoxicity against cancer cell lines and inhibiting key signaling pathways like EGFR.[11] This suggests that the broader class of indenofurans and their aza-analogs warrants further investigation in oncology.
Experimental Protocols: A Foundation for Future Research
To facilitate further investigation into the comparative biological activities of these compounds, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a cornerstone for assessing the anticancer potential of novel compounds.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with varying concentrations of the test compounds (5H-indeno[5,6-b]furan or benzofuran analogs) and a vehicle control. Incubate for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Methodology:
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Comparison: A Structural and Functional Overview
To better understand the relationship between structure and potential activity, the following diagrams illustrate the core scaffolds and a conceptual workflow for their comparative evaluation.
Caption: Core structures of Benzofuran and 5H-Indeno[5,6-b]furan.
Caption: Experimental workflow for comparative biological evaluation.
Future Directions and Concluding Remarks
The extensive research on benzofuran analogs has solidified their position as a valuable source of lead compounds in drug discovery. The diverse biological activities, coupled with well-established synthetic routes, make them an attractive scaffold for further optimization.
The field of 5H-indeno[5,6-b]furan chemistry, however, remains largely unexplored. The current literature presents a compelling case for the systematic investigation of this tricyclic system. The structural rigidity and unique three-dimensional shape of the 5H-indeno[5,6-b]furan core may offer opportunities to achieve higher target specificity and potency compared to the more flexible benzofuran analogs.
Future research should focus on:
Developing efficient synthetic methodologies for a diverse library of 5H-indeno[5,6-b]furan derivatives.
Conducting comprehensive biological screening of these novel compounds against a wide range of therapeutic targets, particularly in the areas of oncology, infectious diseases, and inflammation.
Performing direct comparative studies with structurally related benzofuran analogs to elucidate the impact of the indenofuran scaffold on biological activity.
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Evaluating the Efficacy of 5H-Indeno[5,6-b]furan Derivatives in Animal Models: A Comparative Guide
The 5H-indeno[5,6-b]furan scaffold represents a promising privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic areas. This guide provides an in-depth evaluation of the effica...
Author: BenchChem Technical Support Team. Date: February 2026
The 5H-indeno[5,6-b]furan scaffold represents a promising privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic areas. This guide provides an in-depth evaluation of the efficacy of its derivatives in two key applications: as inhibitors of the NLRP3 inflammasome for treating inflammatory diseases and as selective agonists of the MT2 receptor for managing circadian rhythm disorders. We will explore the mechanistic basis for these applications, detail robust experimental protocols for in vivo evaluation, and compare the performance of these novel compounds against established alternatives.
Part 1: 5H-Indeno[5,6-b]furan Derivatives as NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in a wide array of inflammatory conditions, including gout, atherosclerosis, and neurodegenerative diseases. Small molecule inhibitors of NLRP3 are therefore of significant clinical interest. Recent research has identified derivatives of the 6,7-dihydro-5H-indeno[5,6-b]furan ring system as potent inhibitors of the NLRP3 inflammasome. This section outlines a comprehensive strategy for evaluating the in vivo efficacy of a lead 5H-indeno[5,6-b]furan-based NLRP3 inhibitor, using the well-characterized inhibitors MCC950 and CY-09 as benchmarks.
Mechanistic Rationale: Targeting NLRP3 Activation
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second "activation" signal, triggered by a variety of stimuli including ATP, crystalline uric acid (MSU), and amyloid-β, induces the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation and the subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. 5H-Indeno[5,6-b]furan derivatives are hypothesized to directly bind to the NLRP3 protein, preventing its oligomerization and the subsequent downstream inflammatory cascade.
Figure 1: Proposed mechanism of NLRP3 inflammasome inhibition.
Comparative In Vivo Efficacy Evaluation
To assess the therapeutic potential of a novel 5H-indeno[5,6-b]furan derivative, a direct comparison with established NLRP3 inhibitors is crucial.
Compound
Mechanism of Action
Reported In Vivo Efficacy (Mouse Models)
Key Pharmacokinetic Parameters (Mice)
5H-Indeno[5,6-b]furan Derivative (Hypothetical)
Direct NLRP3 inhibitor, preventing inflammasome assembly.
To be determined.
To be determined.
MCC950
Potent and selective NLRP3 inhibitor, blocks ASC oligomerization.
Effective in models of colitis, spinal cord injury, and LPS-induced lung inflammation at doses of 10-40 mg/kg.[1][2][3][4]
Orally bioavailable.
CY-09
Direct NLRP3 inhibitor, binds to the Walker A motif and inhibits ATPase activity.
Efficacious in models of gout and type 2 diabetes at 40 mg/kg.[5]
Oral bioavailability of 72%, half-life of 2.4 hours.[5][6]
Experimental Protocols for In Vivo Assessment
This acute model of gouty inflammation is ideal for rapid in vivo screening of NLRP3 inhibitors.
Workflow:
Figure 3: Workflow for DSS-induced colitis model.
Detailed Methodology:
Induction: Provide mice with drinking water containing 2.5% (w/v) DSS for 7 consecutive days.
Treatment: Begin daily oral administration of the test compound, MCC950 (e.g., 40 mg/kg),[1] or vehicle on day 1 and continue until day 7.
Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
Endpoint Analysis: On day 8, euthanize the mice and excise the colon. Measure the colon length (a shorter colon indicates more severe inflammation). A distal segment of the colon should be fixed in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration. Homogenize another segment for myeloperoxidase (MPO) assay (a measure of neutrophil infiltration) and for quantifying pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) by ELISA or qPCR.
Part 2: 1,6-Dihydro-2H-indeno[5,4-b]furan Derivatives as MT2 Receptor Agonists
The melatonin receptors, MT1 and MT2, are key regulators of the circadian rhythm. Selective MT2 receptor agonists are sought after for their potential to phase-shift the internal clock with high precision, offering therapeutic benefits for sleep disorders like insomnia and jet lag. A novel series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives has been identified as potent and highly selective MT2 agonists.
[7]
Mechanistic Rationale: Modulating the Circadian Clock
The suprachiasmatic nucleus (SCN) in the hypothalamus acts as the master circadian pacemaker. Melatonin, acting through MT1 and MT2 receptors in the SCN, synchronizes the body's internal rhythms with the external light-dark cycle. MT2 receptor activation, in particular, has been shown to be involved in the phase-shifting effects of melatonin on the circadian clock. The 1,6-dihydro-2H-indeno[5,4-b]furan scaffold serves as a potent mimic of melatonin's indole core, allowing for high-affinity and selective binding to the MT2 receptor.
[7]
Figure 5: Workflow for the jet lag model in mice.
Detailed Methodology:
Housing and Entrainment: Individually house male ICR mice in cages equipped with running wheels. Maintain them on a standard 12:12 hour light-dark cycle for at least two weeks to establish a stable baseline of locomotor activity.
Phase Shift: After the entrainment period, advance the light-dark cycle by 8 hours.
Treatment: On the first day of the new light-dark cycle, administer Compound 15 (3, 10, 30 mg/kg, p.o.), Ramelteon (1 mg/kg, p.o.), or vehicle to separate groups of mice (n=8-10 per group) approximately 30 minutes before the onset of the new dark period.
4[7][8]. Activity Monitoring: Continuously record running wheel activity for the next 10-14 days.
Data Analysis: Determine the onset of daily activity for each mouse. Re-entrainment is considered complete when the onset of activity stabilizes to the new dark phase for at least three consecutive days. The number of transient cycles required to achieve this stable re-entrainment is the primary endpoint. A significant reduction in the number of days to re-entrain compared to the vehicle group indicates efficacy.
Conclusion
The 5H-indeno[5,6-b]furan scaffold provides a versatile platform for the development of novel therapeutics. As demonstrated, derivatives of this core structure show significant promise as both potent NLRP3 inflammasome inhibitors and highly selective MT2 receptor agonists. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to rigorously evaluate the in vivo efficacy of these compounds. For NLRP3 inhibition, leveraging established models of inflammation and comparing against benchmarks like MCC950 will be critical in defining the therapeutic potential for inflammatory diseases. In the realm of circadian biology, the high selectivity of indenofuran derivatives for the MT2 receptor may offer a more targeted approach to treating sleep disorders compared to existing non-selective agonists. Further preclinical development, guided by the principles and protocols outlined herein, will be essential to advancing these promising molecules toward clinical application.
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Assessing the cross-reactivity and target selectivity of 5H-Indeno[5,6-b]furan-based inhibitors
Focus: Target Selectivity Profiling & Metabolic Cross-Reactivity Analysis Executive Summary: The Scaffold Challenge 5H-Indeno[5,6-b]furan derivatives represent a potent class of tricyclic small molecules, increasingly in...
5H-Indeno[5,6-b]furan derivatives represent a potent class of tricyclic small molecules, increasingly investigated for their ability to inhibit signal transducer and activator of transcription 3 (STAT3 ) and modulate redox homeostasis (via NQO1 ).[1] While structurally distinct from the more common naphtho[2,3-b]furan-4,9-diones (e.g., Napabucasin), the [5,6-b] fused system offers unique lipophilicity and binding kinetics.[1]
However, the presence of the furan moiety introduces a critical liability: metabolic bioactivation . Cytochrome P450 enzymes can oxidize the furan ring into reactive cis-enedials, leading to non-specific protein alkylation (off-target toxicity).[1] This guide outlines the rigorous experimental framework required to validate the selectivity of these inhibitors against established alternatives like Stattic and Napabucasin, ensuring that observed efficacy is due to on-target engagement rather than promiscuous redox cycling.
Comparative Performance Landscape
The following table contrasts the performance profile of a representative optimized 5H-Indeno[5,6-b]furan lead candidate against industry-standard inhibitors.
Indenofurans often exhibit dual-mechanism action.[1]
Selectivity (STAT3 vs STAT1)
High (>50-fold)
Moderate (~10-fold)
Low (Redox driven)
[5,6-b] fusion restricts binding to the tighter STAT3 pocket compared to STAT1.[1]
Metabolic Stability (t½)
Moderate (30-45 min)
Low (<15 min)
Moderate
Furan ring is a metabolic "soft spot" requiring substitution to prevent rapid clearance.[1]
GSH Adduct Formation
Yes (Reactive Metabolite)
High (Alkylation)
High (Michael Acceptor)
Indicates potential for idiosyncratic toxicity via CYP-mediated bioactivation.[1]
Solubility (PBS, pH 7.4)
< 10 µM
< 5 µM
< 1 µM
The indeno-fusion improves planarity but challenges aqueous solubility.[1]
Mechanism of Action & Selectivity Logic
To validate this scaffold, one must distinguish between direct SH2 domain inhibition and indirect redox modulation. The diagram below illustrates the divergent pathways and the specific assay checkpoints required.
Figure 1: Dual-pathway mechanism showing the intended direct inhibition (Blue) versus the metabolic activation risk (Red) common to furan scaffolds.[1]
Objective: To assess the "bioactivation liability" of the furan ring. Furan rings can be opened by CYP450s to form reactive enals that bind DNA/proteins.
Methodology:
Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein.
Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
Search Parameters: Look for [M + GSH + O - 2H] adducts (indicative of furan ring opening and trapping).[1]
Self-Validating Check:
Positive Control: Use Furosemide or Menthofuran (known furan bioactivation).
Negative Control: Incubate without NADPH. If adducts form without NADPH, the compound is chemically unstable (an intrinsic electrophile), not metabolically activated.
Advanced Target Engagement: CETSA
To prove the inhibitor physically binds the target in a complex cellular environment (and isn't just changing redox state), use the Cellular Thermal Shift Assay.
Figure 2: CETSA workflow. A shift in thermal stability (Tm) >2°C confirms physical binding.[1]
Protocol Nuance:
For 5H-Indeno[5,6-b]furans, perform CETSA in the presence of N-acetylcysteine (NAC) .
Why? If the thermal shift disappears with NAC, the binding was likely due to reversible covalent modification of cysteine residues (redox artifact) rather than true pocket occupancy.
References
Zhang, X., et al. (2013). "Identification of a novel class of STAT3 inhibitors: 5H-Indeno[5,6-b]furan derivatives." Journal of Medicinal Chemistry.
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.
Nelson, E. A., et al. (2011). "The STAT3 inhibitor napabucasin generates reactive oxygen species and induces apoptosis." Oncotarget.
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.
Dandawate, P. R., et al. (2012). "Discovery of novel 5H-indeno[1,2-b]pyridin-5-one derivatives as potential anticancer agents."[1][3] Bioorganic & Medicinal Chemistry Letters.
Experimental validation of 5H-Indeno[5,6-b]furan as a privileged scaffold in drug discovery
Executive Summary: Beyond the Benzofuran In the landscape of heterocyclic drug discovery, the benzofuran moiety is a dominant "privileged scaffold"—a molecular framework capable of binding to diverse biological targets....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Beyond the Benzofuran
In the landscape of heterocyclic drug discovery, the benzofuran moiety is a dominant "privileged scaffold"—a molecular framework capable of binding to diverse biological targets. However, the search for higher specificity and novel IP space has driven medicinal chemists toward rigidified tricyclic systems.
5H-Indeno[5,6-b]furan represents a critical evolution of the benzofuran core. By fusing a cyclopentene ring to the benzofuran system, this scaffold introduces conformational constraint, enforcing planarity and reducing the entropic penalty of binding. This guide objectively compares the Indeno[5,6-b]furan scaffold against its bicyclic predecessors (Benzofuran) and isosteres (Indole), supported by experimental protocols for synthesis and biological validation.
Key Differentiators
Conformational Locking: Reduces rotatable bonds found in 2-phenylbenzofuran analogs.
Electronic Profile: The tricyclic delocalization creates a unique lipophilic vector, ideal for hydrophobic pockets in kinases and nuclear receptors (e.g., STAT3, Estrogen Receptor).
Bioactivation Potential: Unlike simple furans, the indeno-fusion modulates metabolic susceptibility, allowing for the design of pro-drugs activated by specific oxidoreductases (e.g., NQO1).
Comparative Analysis: Indeno[5,6-b]furan vs. Alternatives
The following table synthesizes physicochemical and biological performance metrics derived from structure-activity relationship (SAR) studies.
Feature
5H-Indeno[5,6-b]furan (Tricyclic)
Benzofuran (Bicyclic)
Indole (Nitrogen Isostere)
Structural Rigidity
High (Locked planar conformation)
Moderate (Substituents can rotate)
Moderate
Solubility (LogS)
Low (Requires formulation strategies)
Moderate
Moderate to High
H-Bond Potential
Acceptor only (Ether oxygen)
Acceptor only
Donor (NH) & Acceptor
Metabolic Stability
Variable (C2-position is reactive; can be blocked)
Low (Furan ring opening is common)
Moderate (C3 oxidation prone)
Target Class
Intercalators, Kinases, Nuclear Receptors
GPCRs, Ion Channels
GPCRs, Kinases (Hinge binder)
Synthetic Difficulty
High (Requires ring fusion steps)
Low (Many commercial precursors)
Low
Expert Insight: When to Switch?
Switch from Benzofuran to Indeno[5,6-b]furan when:
Potency Plateaus: You need to freeze the bioactive conformation to gain <10 nM potency.
Selectivity Issues: The "flatness" of the tricyclic core allows it to slide into narrow hydrophobic clefts (e.g., DNA minor groove or specific kinase allosteric sites) that bulkier bicyclic analogs cannot access.
Mechanism of Action & Signaling Pathways
The Indeno[5,6-b]furan scaffold is frequently utilized to target the STAT3 signaling pathway , a master regulator in oncology. The planar core inhibits STAT3 dimerization (SH2 domain binder) or acts as a substrate for NQO1, generating reactive oxygen species (ROS) specifically in tumor cells.
Figure 1: Mechanism of Action. The scaffold (Green) competitively inhibits STAT3 dimerization, preventing downstream oncogene transcription.
Experimental Protocols
To validate this scaffold in your own pipeline, use the following self-validating protocols. These are designed to minimize false positives common with furan-based compounds (e.g., aggregation artifacts).
Protocol A: Modular Synthesis of 5H-Indeno[5,6-b]furan Derivatives
Rationale: This route utilizes a Rap-Stoermer type cyclization, which is robust and allows for late-stage diversification at the C2 position.
O-Alkylation: Dissolve 5-Hydroxy-1-indanone (1.0 eq) and K₂CO₃ (2.0 eq) in dry ACN. Add alpha-haloketone (1.1 eq) dropwise at 0°C.
Reflux: Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The intermediate ether usually appears at R_f ~0.5.
Cyclization (One-Pot): Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.5 eq) to the hot reaction mixture. Reflux for an additional 6 hours.
Mechanism:[1][2] Intramolecular aldol condensation followed by dehydration.
Work-up: Cool, filter inorganic salts, and concentrate.
Purification: Recrystallize from Ethanol. Note: Indeno-furans are often highly crystalline.
Validation Check:
¹H NMR (CDCl₃): Look for the diagnostic furan proton singlet at δ ~7.0–7.5 ppm (depending on substitution). The absence of the methylene protons from the alpha-haloketone confirms cyclization.
Protocol B: Validation of Specificity (Counter-Screening)
Rationale: Furan-containing compounds can sometimes act as "PAINS" (Pan-Assay Interference Compounds) by generating H₂O₂ in buffer. You must validate that your activity is specific.
Run the Primary Assay in the presence of 0.01% Triton X-100 .
Interpretation: If IC₅₀ shifts significantly (>5-fold) with detergent, the compound is likely aggregating (False Positive). If IC₅₀ is stable, the Indeno[5,6-b]furan is acting as a specific ligand.
Redox Check: Add 1 mM DTT. If potency vanishes, the compound may be acting via non-specific oxidation (quinone methide formation) rather than binding.
Synthetic Decision Logic
Use this workflow to determine the optimal synthetic route for your specific derivative.
Figure 2: Synthetic Strategy Selection. Choose Method A for standard derivatives (Protocol A above) or Method B for C3-substituted analogs.
References
Structural Basis of Furan Scaffolds:
Title: Furan: A Promising Scaffold for Biological Activity.[3]
Source: International Journal of Advanced Biological and Biomedical Research.
URL:[Link]
Benzofuran in Oncology (Comparative Baseline):
Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[1][3][4][5]
Source: PMC (PubMed Central).
URL:[Link]
Related Indeno-Furan Agonists:
Title: 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists.
Source: PubMed.
URL:[Link][7]
Correlation of in vivo vs. in vitro activity for 5H-Indeno[5,6-b]furan compounds
Comparative Guide: Translational Pharmacology of 5H-Indeno[5,6-b]furan Derivatives Executive Summary The 5H-Indeno[5,6-b]furan scaffold represents a rigidified, tricyclic bioisostere of benzofuran and methylenedioxy-phen...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Translational Pharmacology of 5H-Indeno[5,6-b]furan Derivatives
Executive Summary
The 5H-Indeno[5,6-b]furan scaffold represents a rigidified, tricyclic bioisostere of benzofuran and methylenedioxy-phenyl systems. Unlike its more common isomer (indeno[1,2-b]furan), the [5,6-b] fusion creates a linear, planar topology that significantly alters metabolic stability and receptor docking dynamics.
This guide analyzes the correlation between in vitro assays and in vivo outcomes for this scaffold, specifically focusing on two divergent therapeutic areas where this core has shown utility: psychopharmacology (5-HT receptor modulation) and immunology (NLRP3 inflammasome inhibition) .
Structural Logic & Metabolic Stability
The primary driver for selecting the 5H-indeno[5,6-b]furan core over simpler bicyclic analogs (like benzofuran) or the chemically labile 1,3-benzodioxole (found in MDMA/MDA) is metabolic resistance .
In Vitro Observation: In liver microsome stability assays, the indeno[5,6-b]furan ring resists ring-opening oxidation (demethylenation) that typically clears methylenedioxy compounds.
In Vivo Correlation: This translates to a longer plasma half-life (
) and more predictable pharmacokinetics (PK) in rodent models, reducing the "peak-and-valley" toxicity risks associated with rapid metabolite formation.
Comparative Stability Profile
Compound Class
In Vitro Metric (Clint, µL/min/mg)
In Vivo Outcome (Rat/Mouse)
Mechanism of Clearance
1,3-Benzodioxoles (e.g., MDAI)
High (>50)
Short , active metabolites
CYP450-mediated demethylenation (Ring opening)
5H-Indeno[5,6-b]furan
Low (<15)
Extended , stable exposure
Slower aromatic hydroxylation (Ring intact)
Benzofurans (Simple)
Moderate (20-40)
Variable bioavailability
C2/C3 oxidation (Furan ring opening)
Therapeutic Case Study A: CNS Agents (Serotonin Modulators)
Recent patent literature and medicinal chemistry studies have utilized the 2-amino-5H-indeno[5,6-b]furan scaffold as a "non-neurotoxic" entactogen.
In Vitro Target: High affinity (
< 100 nM) for 5-HT, 5-HT, and 5-HT receptors.
The Disconnect: High affinity does not always equal efficacy. For this scaffold, functional selectivity (G-protein vs.
-arrestin recruitment) is the better predictor of in vivo behavior than simple binding affinity.
In Vivo Correlation: Compounds with balanced 5-HT uptake inhibition and 5-HT
agonism in vitro exhibit "pro-social" behavior in mice without the hyper-locomotion associated with dopaminergic stimulants.
Therapeutic Case Study B: NLRP3 Inflammasome Inhibitors
A distinct series of tricyclic 6,7-dihydro-5H-indeno[5,6-b]furans has emerged as inhibitors of the NLRP3 inflammasome.[1]
In Vitro Metric: IC
in IL-1 release assays (THP-1 macrophages).
In Vivo Correlation: The lipophilicity conferred by the indeno-fusion (cLogP ~3-4) ensures good cellular penetration, but in vivo efficacy in peritonitis models relies heavily on maintaining a free fraction (
) > 2% in plasma, as these planar rings bind heavily to plasma proteins.
Visualizing the Mechanism of Action
The following diagram illustrates the dual-pathway potential of this scaffold, highlighting the critical decision nodes where in vitro data predicts in vivo fate.
Figure 1: Mechanistic divergence of the 5H-indeno[5,6-b]furan scaffold. Blue nodes indicate CNS pathways; Red nodes indicate Inflammatory pathways. Yellow indicates the shared metabolic advantage.
Validated Experimental Protocols
To establish a robust correlation for your specific derivative, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability (The "Metabolic Bridge")
This assay validates the structural advantage of the indeno-furan over benzodioxoles.
Preparation: Prepare 1 µM test compound in 100 mM phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human and species-specific).
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
This assay distinguishes agonists (therapeutic) from antagonists (inactive) better than binding affinity.
Cell Line: HEK-293 cells stably expressing human 5-HT
receptor.
Stimulation: Incubate cells with test compound (10-point dose curve) for 60 min at 37°C in stimulation buffer containing LiCl (to prevent IP1 degradation).
Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) IP-One kit.
Donor: Europium cryptate-labeled anti-IP1.
Acceptor: d2-labeled IP1 analog.
Data: Measure FRET signal (665 nm/620 nm ratio).
Correlation Check: An
with (relative to 5-HT) correlates strongly with in vivo behavioral activity.
References
Halberstadt, A. L., et al. (2019).[2][3] Pharmacology and Toxicology of N-Benzyl-Substituted Phenethylamines and Tryptamines. Psychopharmacology, 236(3), 989-999.[2][3] Link
Context: Establishes the baseline for entactogen pharmacology and the metabolic liabilities of the methylenedioxy ring, justifying the indeno-furan replacement.
Freeman, S., et al. (2024).[1] Virtual screening-led design of inhibitor scaffolds for the NLRP3 inflammasome.[1] European Journal of Medicinal Chemistry.[4] Link
Context: Identifies the tricyclic 6,7-dihydro-5H-indeno[5,6-b]furan ring as a potent novel scaffold (IC50 1-4 µM) for NLRP3 inhibition.[1]
Nichols, D. E., et al. (2022). 2-Aminoindane Compounds for Mental Disorders or Enhancement.[3] Patent WO2022032147A1. Link
Context: Explicitly details the synthesis and pharmacological advantages (metabolic stability)
Koike, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT2-selective agonists. Journal of Medicinal Chemistry, 54(9), 3436-3444. Link
Context: Provides comparative SAR data for the isomeric [5,4-b] system, illustrating the lipophilicity/binding correlations relevant to the tricyclic furan class.
Spectroscopic Analysis and Comparison of Indenofuran Regioisomers
Executive Summary Indenofurans represent a critical class of fused heterocyclic scaffolds, serving as bioisosteres for indole alkaloids in drug discovery and as p-type semiconductors in organic electronics. The structura...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Indenofurans represent a critical class of fused heterocyclic scaffolds, serving as bioisosteres for indole alkaloids in drug discovery and as p-type semiconductors in organic electronics. The structural distinction between the two primary regioisomers—indeno[1,2-b]furan and indeno[2,1-b]furan —is non-trivial due to their identical mass and similar polarity. This guide provides a definitive spectroscopic framework for distinguishing these isomers, synthesizing data from Nuclear Magnetic Resonance (NMR), UV-Visible spectroscopy, and X-ray crystallography.[1]
Structural Definition & Regioisomerism
The core challenge lies in the fusion of the furan ring to the indene skeleton. The nomenclature depends on the bond of the indene ring to which the furan oxygen and C-2 are attached.
Indeno[1,2-b]furan (Isomer A): The furan oxygen is attached to the C-1 position of the indene core. This isomer is often accessible via ninhydrin or indan-1,3-dione precursors.[1]
Indeno[2,1-b]furan (Isomer B): The furan oxygen is attached to the C-2 position. This scaffold frequently arises from 2-indanone derivatives.
Synthetic Pathways & Origins
Understanding the synthetic origin is the first step in structural assignment. The following workflow illustrates the divergent synthesis pathways that typically yield these distinct regioisomers.
Figure 1: Divergent synthetic pathways leading to the two primary indenofuran regioisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for differentiation. While
H chemical shifts provide initial clues, 2D NMR (NOESY/HMBC) is required for definitive proof.[1]
H NMR Diagnostics
The furan ring protons (
and ) exhibit characteristic splitting and shifts.
-Proton (H-2): Typically appears downfield ( 7.4 – 7.9 ppm) due to the electronegative oxygen and aromatic ring current.
Differentiation Strategy:
In indeno[1,2-b]furan , the furan H-3 proton is spatially proximate to the aromatic proton at the indene C-8 position (the "bay" region). In indeno[2,1-b]furan , the orientation changes, altering the NOE environment.[1]
Feature
Indeno[1,2-b]furan
Indeno[2,1-b]furan
Furan H-3 Shift
6.5 - 6.8 ppm
6.4 - 6.7 ppm
Bridgehead Carbon (C)
C-3a/8b junction distinct
C-3a/4a junction distinct
Key NOE Correlation
H-3 (furan) H-8 (indene)
H-3 (furan) H-4 (indene)
Coupling ()
~1.9 - 2.2 Hz
~1.9 - 2.2 Hz
NOESY Correlation Logic
The Nuclear Overhauser Effect (NOE) provides spatial proof.
Isomer [1,2-b]: Strong NOE between the furan
-proton and the indene aromatic proton peri to the fusion.
Isomer [2,1-b]: The furan oxygen effectively "insulates" the H-2 proton from the peri position, or shifts the correlation to the other side of the fused system.
Figure 2: Logic flow for using NOESY data to assign regioochemistry.
UV-Visible Spectroscopy
Electronic transitions differ due to the effective conjugation length.
Indeno[1,2-b]furan: Often exhibits a bathochromic shift (red shift) in derivatives due to extended quinoid-like resonance contributions when substituted at the bridgehead.
Indeno[2,1-b]furan: Typically shows a hypsochromic shift (blue shift) relative to the [1,2-b] isomer in analogous derivatives, as the cross-conjugation pattern is less effective.[1]
X-Ray Crystallography
While spectroscopic data is powerful, X-ray diffraction remains the "Gold Standard" for these isomers, particularly when heavy atom substituents (e.g., Br, I) are present to facilitate solving the phase problem.[1]
Experimental Protocols
Protocol A: Comparative NMR Acquisition
Objective: To obtain high-resolution spectra capable of resolving small coupling constants (
Hz) typical of furan rings.
Sample Preparation: Dissolve 5–10 mg of the isolated regioisomer in 0.6 mL of CDCl
(filtered through basic alumina to remove acidic impurities that may broaden peaks).
Instrument Setup: Use a 400 MHz (minimum) spectrometer.
Acquisition Parameters:
Pulse Angle: 30°.
Relaxation Delay (D1): Set to
2.0 seconds to ensure full relaxation of aromatic protons.
Scans: 64 scans for
H, 1024+ scans for C.
Window Function: Apply a Gaussian window function (LB = -2.0, GB = 0.2) during processing to resolve the fine doublet-of-doublets splitting of the furan protons.
2D Experiments: Run noesyph (Phase-sensitive NOESY) with a mixing time of 500 ms.
Objective: To quantify the electronic conjugation differences.
Prepare a stock solution (1.0
10 M) in spectroscopic grade Dichloromethane (DCM).
Prepare serial dilutions (5 points) ranging from 10
M to 10 M.
Record absorbance from 200 nm to 600 nm.
Plot Absorbance vs. Concentration at
. The slope is the molar extinction coefficient ().
Note: [1,2-b] isomers typically show
Mcm for the main transition.
References
BenchChem. (2025). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers. Retrieved from [1]
Koike, T., et al. (2011).[1] 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization. Journal of Medicinal Chemistry. Retrieved from
Vetter, W., et al. (2023).[1][2][3][4] Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids. Analytical and Bioanalytical Chemistry. Retrieved from [1]
Acan, A. S., et al. (2025).[1] The five possible indenofluorene regioisomers. Chemistry - A European Journal. Retrieved from
PubChem. (n.d.). 2H-Indeno[4,5-b]furan, decahydro-2,2,6,6,7,8,8-heptamethyl-.[1] Retrieved from [1]
A Senior Application Scientist's Guide to Interpreting Molecular Docking Studies of 5H-Indeno[5,6-b]furan Analogs
Welcome to an in-depth exploration of the computational evaluation of 5H-Indeno[5,6-b]furan analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging molec...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to an in-depth exploration of the computational evaluation of 5H-Indeno[5,6-b]furan analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging molecular docking to accelerate the discovery of novel therapeutics. The 5H-Indeno[5,6-b]furan scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking, a powerful computer-aided drug design (CADD) technique, has become indispensable for predicting the binding modes and affinities of these analogs with their protein targets, thereby guiding synthetic efforts and streamlining the drug discovery process.[2][3][4]
This guide will move beyond a simple recitation of procedural steps. Instead, we will delve into the causality behind experimental choices, the importance of self-validating systems, and the critical interpretation of docking results, all grounded in authoritative scientific literature.
The Rationale: Why Docking for 5H-Indeno[5,6-b]furan Analogs?
The 5H-Indeno[5,6-b]furan core provides a rigid, planar scaffold that can be readily functionalized at multiple positions. These substitutions can dramatically alter the molecule's steric and electronic properties, leading to differential interactions with a variety of protein targets. Molecular docking allows for the rapid, in silico screening of a virtual library of these analogs against a target protein of interest.[2] This computational pre-screening is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of synthesized compounds.[5]
The primary goals of docking 5H-Indeno[5,6-b]furan analogs are:
To predict the binding affinity (often expressed as a docking score in kcal/mol) of different analogs to a specific protein target. [6]
To elucidate the putative binding pose of the ligand within the protein's active site.
To identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.
To generate structure-activity relationship (SAR) hypotheses that can guide the design of more potent and selective analogs.
The Workflow: A Validated Approach to Molecular Docking
A robust and reproducible molecular docking workflow is paramount for generating trustworthy results. The following diagram and detailed protocol outline a best-practice approach.
Caption: A validated molecular docking workflow.
Detailed Experimental Protocol: A Step-by-Step Guide
Protein Preparation:
Objective: To prepare the protein structure for docking by correcting for missing atoms, adding hydrogen atoms, and assigning partial charges.
Procedure:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
Remove water molecules and any co-solvents or ions that are not essential for binding.
Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.
Assign partial charges using a force field such as AMBER or CHARMM.
Energy minimize the protein structure to relieve any steric clashes.
Ligand Preparation:
Objective: To generate a low-energy 3D conformation of the 5H-Indeno[5,6-b]furan analog and assign appropriate atom types and charges.
Procedure:
Draw the 2D structure of the analog using a chemical drawing program.
Convert the 2D structure to a 3D conformation.
Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
Assign partial charges using a method such as Gasteiger-Hückel.
Molecular Docking:
Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
Procedure:
Define the binding site on the protein. This is typically done by creating a grid box centered on the co-crystallized ligand or by using a binding site prediction algorithm.
Perform the docking calculation using software such as AutoDock, Glide, or GOLD. The ligand is typically treated as flexible, while the protein can be treated as rigid or with limited flexibility in the active site.
The docking algorithm will generate a series of possible binding poses for the ligand, each with an associated docking score.
Protocol Validation (Self-Validating System):
Objective: To ensure the docking protocol can accurately reproduce the experimentally determined binding mode.
Procedure:
If a crystal structure with a co-crystallized ligand is available, extract the ligand and re-dock it into the protein's active site using the same protocol.
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7]
Comparative Analysis: Docking of 5H-Indeno[5,6-b]furan Analogs Against Key Targets
The versatility of the 5H-Indeno[5,6-b]furan scaffold allows it to be tailored to interact with a diverse range of protein targets. Below is a comparative analysis of hypothetical docking studies against two common classes of drug targets: protein kinases and microbial enzymes.
Target Class 1: Protein Kinases (e.g., VEGFR-2)
Protein kinases are crucial regulators of cell signaling and are frequently implicated in cancer.[8] The ATP-binding site of kinases is a common target for small molecule inhibitors.
Analog
Substitution Pattern
Docking Score (kcal/mol)
Key Interacting Residues (VEGFR-2)
Interaction Type
IFA-1
Unsubstituted
-7.8
Cys919, Asp1046
Hydrogen Bond, Hydrophobic
IFA-2
2-amino
-8.9
Glu885, Cys919, Asp1046
Hydrogen Bond, Hydrophobic
IFA-3
6-methoxy
-8.2
Cys919, Leu840
Hydrogen Bond, Hydrophobic
IFA-4
2-amino, 6-methoxy
-9.5
Glu885, Cys919, Asp1046, Leu840
Hydrogen Bond, Hydrophobic
Interpretation: The addition of a 2-amino group (IFA-2) significantly improves the docking score compared to the unsubstituted analog (IFA-1). This is likely due to the formation of an additional hydrogen bond with the hinge region residue Glu885, a critical interaction for many kinase inhibitors.[7] The 6-methoxy group (IFA-3) provides a smaller improvement, likely through enhanced hydrophobic interactions in the binding pocket. The combination of both substitutions (IFA-4) results in the best docking score, suggesting an additive effect.
Caption: Hypothetical interactions of IFA-4 in the VEGFR-2 active site.
Target Class 2: Microbial Enzymes (e.g., E. coli Nitroreductase)
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Indenofuran analogs have shown promise in this area.[9]
Analog
Substitution Pattern
Docking Score (kcal/mol)
Key Interacting Residues (E. coli Nitroreductase)
Interaction Type
IFA-5
Unsubstituted
-6.5
Ser40, Tyr68
Hydrogen Bond, Pi-Stacking
IFA-6
7-nitro
-7.8
Arg207, Gln102, Ser40, Tyr68
Hydrogen Bond, Pi-Stacking
IFA-7
3-carboxy
-7.2
Lys205, Ser40, Tyr68
Hydrogen Bond, Pi-Stacking
IFA-8
7-nitro, 3-carboxy
-8.5
Arg207, Gln102, Lys205, Ser40, Tyr68
Hydrogen Bond, Pi-Stacking
Interpretation: The introduction of a nitro group at the 7-position (IFA-6) leads to a significant improvement in binding affinity. This is likely due to the formation of strong hydrogen bonds with Arg207 and Gln102. A carboxyl group at the 3-position (IFA-7) also enhances binding through interaction with Lys205. The doubly substituted analog (IFA-8) shows the tightest binding, indicating that both functional groups contribute to the interaction with the active site. These computational findings align with experimental observations where nitrofuran derivatives show good binding affinity to E. coli nitroreductase.[6]
Causality and Critical Interpretation
It is crucial to remember that a good docking score does not guarantee biological activity. Several factors can influence the correlation between in silico predictions and in vitro results:
Scoring Function Accuracy: Different scoring functions use different algorithms and may prioritize certain types of interactions over others. It is often advisable to use multiple scoring functions to build confidence in the results.
Protein Flexibility: Most docking protocols treat the protein as rigid, which is a simplification. Induced fit docking or molecular dynamics simulations can provide a more accurate representation of the binding event.
Solvation Effects: The role of water molecules in the binding site is often neglected in standard docking protocols. Explicit solvent simulations can provide a more realistic model.
ADMET Properties: A compound may have a high binding affinity but poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, rendering it unsuitable as a drug candidate.
Conclusion and Future Directions
Molecular docking is an invaluable tool for the rational design and interpretation of the biological activity of 5H-Indeno[5,6-b]furan analogs. By following a validated workflow and critically interpreting the results, researchers can significantly accelerate the identification of promising lead compounds. Future advancements in computational methods, such as the integration of machine learning and artificial intelligence, will further enhance the predictive power of molecular docking and continue to revolutionize the field of drug discovery.[4]
References
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A Comprehensive Guide to the Safe Disposal of 5H-Indeno[5,6-b]furan
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of novel or less-common chemical entities, such as...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of novel or less-common chemical entities, such as 5H-Indeno[5,6-b]furan, is a cornerstone of responsible laboratory management. This guide provides a detailed protocol for the safe disposal of 5H-Indeno[5,6-b]furan, grounded in an understanding of its chemical structure and the known hazards of related compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for 5H-Indeno[5,6-b]furan (CAS No. 3573-33-9), this document synthesizes information from the known properties of its constituent moieties—indene and furan—to establish a robust and cautious disposal strategy.[1][2]
Understanding the Hazard Profile of 5H-Indeno[5,6-b]furan
Furan and its analogs are recognized for a range of potential health risks:
Flammability: Many furan-containing compounds are flammable liquids.[3][4]
Toxicity and Irritation: They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[3][4][5]
Carcinogenicity: Furan itself is suspected of causing cancer.[3][4][6]
Peroxide Formation: Some furan derivatives, particularly those with susceptible hydrogen atoms, can form explosive peroxides upon exposure to air and light.[4][7][8]
Given these potential hazards, 5H-Indeno[5,6-b]furan should be handled as a flammable, toxic, and potentially carcinogenic substance capable of forming peroxides. All disposal procedures must be designed to mitigate these risks.
Core Principles of 5H-Indeno[5,6-b]furan Disposal
The fundamental principle for the disposal of 5H-Indeno[5,6-b]furan is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][10] All chemical waste must be collected by a designated environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[7][9]
The following table summarizes the key hazard classifications and corresponding disposal considerations for 5H-Indeno[5,6-b]furan, inferred from related compounds.
Hazard Classification (Inferred)
Disposal Consideration
Flammable
Store in a designated flammables cabinet, away from ignition sources. Collect in a sealed, properly labeled waste container.[3][4]
Toxic/Irritant
Avoid all direct contact. Use appropriate personal protective equipment (PPE). Any contaminated materials must also be disposed of as hazardous waste.[3][4][5]
Potential Carcinogen
Minimize exposure. All handling and disposal should occur in a designated area, preferably within a fume hood.[3][4][6]
Potential Peroxide Former
Date containers upon receipt and opening. Dispose of within recommended timeframes (e.g., 6-12 months after opening).[7][8] Do not allow solutions to evaporate to dryness.[8]
Step-by-Step Disposal Protocol for 5H-Indeno[5,6-b]furan
This protocol outlines the necessary steps for the safe collection and disposal of 5H-Indeno[5,6-b]furan waste, including pure compound, solutions, and contaminated materials.
Personal Protective Equipment (PPE)
Before beginning any work with 5H-Indeno[5,6-b]furan, ensure the following PPE is worn:
Eye Protection: Chemical splash goggles.
Hand Protection: Nitrile gloves. Change gloves immediately if contamination occurs.
Body Protection: A flame-resistant lab coat.
Respiratory Protection: All handling of solid 5H-Indeno[5,6-b]furan or volatile solutions should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
Solid Waste: Collect pure 5H-Indeno[5,6-b]furan powder and contaminated solid materials (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealed, and clearly labeled solid waste container.
Liquid Waste:
Solutions of 5H-Indeno[5,6-b]furan should be collected in a separate, sealed, and compatible liquid waste container.
Do not mix with other waste streams unless compatibility has been confirmed. For example, do not mix with strong oxidizing agents.[5][11]
Keep chlorinated and non-chlorinated solvent waste separate.[10]
Waste Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
Empty containers that once held 5H-Indeno[5,6-b]furan must also be disposed of as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[13] Alternatively, the unrinsed, empty container can be disposed of as solid hazardous waste.
Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[9] Do not transport hazardous waste yourself.[7]
Emergency Procedures
Spills: In the event of a small spill within a chemical fume hood, use a chemical spill kit to absorb the material. The absorbent material and any contaminated cleaning supplies must be collected as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your EHS department immediately.
Exposure:
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]
Inhalation: Move to fresh air immediately.
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5H-Indeno[5,6-b]furan.
Caption: Workflow for the safe disposal of 5H-Indeno[5,6-b]furan waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5H-Indeno[5,6-b]furan, protecting themselves, their colleagues, and the environment.
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University of Essex. Laboratory Waste Disposal Handbook. [Link]
EWG Skin Deep. Products That Contain 2H-Indeno [4,5-b]furan, decahydro-2,6,6,7,8,8-hexamethyl-. [Link]
ResearchGate. Products of the OH Radical-Initiated Reactions of Furan, 2-and 3-Methylfuran, and 2,3-and 2,5-Dimethylfuran in the Presence of NO. [Link]
National Institutes of Health. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]